molecular formula C30H44O16S2Na2 B600225 Atractyloside sodium salt CAS No. 100938-11-2

Atractyloside sodium salt

Cat. No.: B600225
CAS No.: 100938-11-2
M. Wt: 770.77
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Description

Atractyloside sodium salt is a useful research compound. Its molecular formula is C30H44O16S2Na2 and its molecular weight is 770.77. The purity is usually 95%.
BenchChem offers high-quality Atractyloside sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atractyloside sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O16S2.2Na/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21?,23-,24+,25-,26+,28-,29-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFANIWBAUMYKQE-NXBYREHHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CCC4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Na2O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100938-11-2
Record name Atractyloside sodium salt
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Atractyloside on the Adenine Nucleotide Translocator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular interactions between the potent mitochondrial toxin, atractyloside (ATR), and its specific target, the Adenine Nucleotide Translocator (ANT). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of inhibition, its profound consequences on cellular bioenergetics, and the established experimental protocols used to investigate these effects.

The Adenine Nucleotide Translocator: A Gatekeeper of Cellular Energy

The Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier protein (AAC), is the most abundant protein embedded in the inner mitochondrial membrane.[1][2] Its primary and indispensable function is to mediate the strict 1:1 exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This transport is the critical link between mitochondrial oxidative phosphorylation (OXPHOS)—the primary site of ATP production—and the vast array of energy-dependent processes occurring throughout the cell.[]

Human cells express four isoforms of ANT (ANT1-4), each with distinct tissue expression profiles, highlighting their tailored physiological roles.[] Structurally, ANT is composed of six transmembrane α-helices that form a central translocation pore.[1][4] The transport mechanism is governed by a remarkable conformational dynamism, cycling between two principal states:

  • Cytoplasmic-open (c-state): The nucleotide-binding site is accessible to the intermembrane space (and thus the cytosol), ready to bind ADP.[1][5]

  • Matrix-open (m-state): Following a conformational shift, the binding site opens towards the mitochondrial matrix to release ADP and bind ATP.[5][6]

This tightly regulated cycling is what drives the continuous export of cellular energy. Disruption of this process has immediate and catastrophic consequences for the cell.

Atractyloside: A High-Affinity Molecular Clamp

Atractyloside (ATR) is a naturally occurring, hydrophilic diterpene glycoside found in plants such as the Mediterranean thistle Atractylis gummifera.[7] It is a potent and highly specific inhibitor of all ANT isoforms.[8] Its toxicity stems directly from its ability to bind to ANT with high affinity and arrest its transport function.

The core mechanism of ATR is one of conformational locking . It acts as a molecular clamp, preventing the dynamic changes required for nucleotide translocation.

The Molecular Mechanism of Inhibition: A Step-by-Step Analysis

The inhibitory action of atractyloside is precise and can be broken down into several key events:

Binding to the Cytoplasmic Face

Atractyloside binds to the ANT protein from the intermembrane space side, accessing the same deep, positively-charged binding pocket that recognizes ADP.[1][9] This mode of binding means ATR does not need to cross the inner mitochondrial membrane to exert its effect.

Locking the Translocator in the 'c-state'

The defining action of ATR is its ability to bind to and stabilize the ANT in its cytoplasmic-open (c-state) conformation.[1][5][6] This binding prevents the essential conformational transition to the matrix-open (m-state), effectively jamming the translocation machinery.[10] The transporter is frozen, unable to complete its cycle of importing ADP and exporting ATP.

dot

Caption: Atractyloside (ATR) binds to the c-state of ANT, locking it and halting the transport cycle.

Competitive Nature of Inhibition

The inhibition by ATR is competitive with respect to ADP.[11] This is because they vie for the same binding site. Consequently, the inhibitory effect of ATR can be partially overcome by experimentally increasing the concentration of ADP in the surrounding medium.[12] In contrast, its close analog, carboxyatractyloside (CATR), binds almost irreversibly and is considered a non-competitive inhibitor.

Downstream Consequences of ANT Inhibition

The cessation of ADP/ATP exchange triggers a cascade of deleterious events within the mitochondrion and the cell:

  • Inhibition of Oxidative Phosphorylation: With ADP import blocked, the F1F0-ATP synthase in the mitochondrial matrix is starved of its substrate. This immediately halts the synthesis of ATP.[10]

  • Hyperpolarization and Respiratory Arrest: The electron transport chain (ETC) continues to pump protons out of the matrix, but with ATP synthase inactive, this proton gradient is no longer consumed. The mitochondrial membrane potential (Δψm) builds to a maximum (hyperpolarization), creating a large back-pressure that inhibits further electron flow through the ETC.[13] This leads to a dramatic decrease in oxygen consumption, a state known as inhibited or "State 4" respiration.[10]

  • Cellular Energy Crisis: The blockade of ATP export leads to a rapid depletion of cytosolic ATP levels and a corresponding increase in the cellular ADP/ATP ratio.[11][14] This energy crisis cripples cellular functions, leading to cell death.

  • Induction of the Mitochondrial Permeability Transition Pore (mPTP): A critical secondary effect of ATR is its ability to promote the opening of the mitochondrial permeability transition pore (mPTP).[6][14][15] The stabilization of ANT in the c-state is a known trigger for this phenomenon.[6] mPTP opening creates a non-selective pore in the inner membrane, causing mitochondrial swelling, complete collapse of the membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol, initiating apoptosis.[14][16]

dot

Consequences_of_ANT_Inhibition cluster_Mito Mitochondrial Consequences cluster_Cell Cellular Consequences ATR Atractyloside (ATR) ANT Binds to ANT (Locks in c-state) ATR->ANT Block ADP/ATP Exchange BLOCKED ANT->Block mPTP mPTP Opening ↑ ANT->mPTP promotes NoADP Matrix [ADP] ↓ Block->NoADP Energy Cytosolic [ATP] ↓ (Energy Crisis) Block->Energy NoATP ATP Synthesis ↓ NoADP->NoATP Resp O₂ Consumption ↓ (Respiratory Arrest) NoATP->Resp Depol Δψm Collapse mPTP->Depol Death Cell Death (Apoptosis/Necrosis) mPTP->Death releases pro-apoptotic factors Depol->Resp Energy->Death

Caption: The cascade of mitochondrial and cellular events following ANT inhibition by atractyloside.

Key Experimental Protocols for Studying ATR-ANT Interaction

The following are field-proven, self-validating protocols for investigating the effects of atractyloside. The causality behind each step is explained to ensure scientific integrity.

Measurement of Mitochondrial Respiration

This assay directly measures the impact of ATR on the core function of oxidative phosphorylation. It relies on a Clark-type oxygen electrode or a high-resolution respirometer to monitor oxygen consumption in a sealed chamber.[17][18]

Step-by-Step Methodology:

  • Prepare Respiration Buffer: A typical buffer contains mannitol, sucrose, KH2PO4, and HEPES, pH 7.2, to maintain mitochondrial integrity and function.[17]

  • Isolate Mitochondria: Isolate mitochondria from a tissue source (e.g., rat liver) via differential centrifugation. The quality of the preparation is paramount and is validated within the assay itself by observing tight coupling (a low State 4 to high State 3 transition).

  • Calibrate and Equilibrate: Calibrate the oxygen electrode and add 1-2 mL of air-saturated respiration buffer to the chamber, allowing it to equilibrate to the desired temperature (e.g., 30°C).

  • Add Mitochondria and Substrate: Add a known amount of mitochondrial protein (e.g., 0.5 mg/mL). Introduce a respiratory substrate (e.g., 5 mM pyruvate + 2.5 mM malate for Complex I-driven respiration). A slow, steady rate of oxygen consumption will be observed (State 2 respiration).

  • Induce State 3 Respiration: Add a limited amount of ADP (e.g., 150 µM). This stimulates ATP synthase, causing a rapid increase in oxygen consumption (State 3). This step confirms the mitochondria are well-coupled and functional.

  • Inhibit with Atractyloside: Once the added ADP is fully phosphorylated, respiration will slow to the "State 4" rate. Now, add a small volume of Atractyloside sodium salt stock solution (e.g., to a final concentration of 5 µM).

  • Observe Inhibition: Add another aliquot of ADP. In the presence of ATR, there will be no stimulation of respiration. The oxygen consumption rate will remain at the slow, State 4 level, demonstrating the complete inhibition of ADP translocation.[10]

dot

Respiration_Workflow start Start: Calibrated O₂ Electrode Chamber add_mito 1. Add Isolated Mitochondria + Substrates (Pyruvate/Malate) start->add_mito state2 Observe State 2 (slow O₂ consumption) add_mito->state2 add_adp1 2. Add ADP state2->add_adp1 state3 Observe State 3 (rapid O₂ consumption) add_adp1->state3 state4 Return to State 4 (ADP consumed) state3->state4 add_atr 3. Add Atractyloside state4->add_atr add_adp2 4. Add ADP again add_atr->add_adp2 inhibited Result: NO increase in O₂ consumption (Inhibition Confirmed) add_adp2->inhibited

Caption: Experimental workflow for demonstrating ATR's inhibition of ADP-stimulated respiration.

Measurement of Mitochondrial Membrane Potential (Δψm)

This assay visualizes the downstream consequence of ANT inhibition and mPTP induction—the collapse of the mitochondrial membrane potential. It utilizes the ratiometric fluorescent dye JC-1.[19]

Step-by-Step Methodology:

  • Cell Culture: Plate adherent cells (e.g., HepG2) in a multi-well plate suitable for fluorescence microscopy or a plate reader and allow them to attach.

  • Induce Damage (Optional): Treat cells with a known mitochondrial toxin as a positive control for depolarization (e.g., 50 µM CCCP for 10 minutes).[20]

  • Treatment: Treat experimental wells with varying concentrations of Atractyloside sodium salt (e.g., 2.5-10 µM) for a specified time (e.g., 24 hours).[11] Include an untreated control.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with medium containing JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.[20]

  • Wash and Read: Wash the cells with a warm buffer (e.g., PBS).[20] Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.[19]

    • Red Fluorescence: (Ex/Em ~535/595 nm) corresponds to J-aggregates in healthy, polarized mitochondria.

    • Green Fluorescence: (Ex/Em ~485/535 nm) corresponds to JC-1 monomers in depolarized mitochondria.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio in ATR-treated cells compared to the control indicates mitochondrial depolarization.[21]

Quantitative Data Summary

The effects of Atractyloside on key mitochondrial parameters are dose-dependent and profound.

ParameterControl (No ATR)Low-Dose ATR (e.g., 7.5 µM)Effect of ATR
ADP-Stimulated Respiration High (State 3)Inhibited (State 4)Strong Inhibition
ADP/ATP Ratio LowHighSignificant Increase [11]
Mitochondrial Potential (Δψm) High (Red JC-1)Low (Green JC-1)Depolarization/Collapse [11][22]
Cellular ATP Content NormalSignificantly ReducedDepletion [14]

Table 1: Summary of the primary effects of Atractyloside on mitochondrial function.

Conclusion and Field Insights

Atractyloside sodium salt is an invaluable tool in mitochondrial research. Its highly specific mechanism—locking the Adenine Nucleotide Translocator in the c-state—provides a precise method for dissecting the role of ADP/ATP transport in cellular physiology and pathology.[1] Understanding this mechanism is not only crucial for its use as an experimental inhibitor but also provides a framework for studying mitochondrial dysfunction in disease and toxicology. The self-validating nature of the protocols described, where the functional state of the mitochondria is confirmed before the inhibitor is applied, ensures robust and reproducible data. This guide provides the foundational knowledge and practical methodologies for scientists to confidently employ atractyloside in their research endeavors.

References

  • Li, X. & Graham, B. H. (2012). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Mitochondrial Medicine, 837, 111-122. [Link]

  • Wenchich, L., et al. (2003). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in Molecular Biology, 224, 231-240. [Link]

  • Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1). [Link]

  • Hansatech Instruments Ltd. (n.d.). Clark-type oxygen electrodes for high-resolution respirometry. Hansatech Instruments Ltd. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Li, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 579603. [Link]

  • Taylor & Francis. (n.d.). Atractyloside – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (2023). Atractyloside. Wikipedia. [Link]

  • Frontiers. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology. [Link]

  • Song, D., et al. (2012). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology, 32(6), 402-408. [Link]

  • Labbé, G., et al. (2006). Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis. Molecular and Cellular Biology, 26(20), 7498-7507. [Link]

  • Woyda-Ploszczyca, A. M., & Jarmuszkiewicz, W. (2017). The extended effect of carboxyatractyloside (CATR) on mitochondria. (a)... ResearchGate. [Link]

  • Petronilli, V., et al. (2001). Evaluation of Respiration with Clark Type Electrode in Isolated Mitochondria and Permeabilized Animal Cells. ResearchGate. [Link]

  • Hausenloy, D. J., et al. (2002). Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? Cardiovascular Research, 55(3), 534-543. [Link]

  • Kunji, E. R. S., et al. (2003). Inhibition of mitochondrial ADP/ATP transport with specific inhibitors... ResearchGate. [Link]

  • Li, X. & Graham, B. H. (2012). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. ResearchGate. [Link]

  • Li, Y., et al. (2020). Mitochondrial adaptation effect of ATR on FFA-treated HepG2 cells. ResearchGate. [Link]

  • Wikipedia. (2023). Adenine nucleotide translocator. Wikipedia. [Link]

  • University of Cambridge. (n.d.). ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. Department of Biochemistry. [Link]

  • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426(6962), 39-44. [Link]

  • Dr.Oracle. (2025). What happens to oxygen consumption when freshly isolated mitochondria are incubated with Adenosine Diphosphate (ADP), atractyloside, and pyruvate... Dr.Oracle. [Link]

  • Woyda-Ploszczyca, A. M., & Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside... Taylor & Francis Online. [Link]

  • Kunji, E. R. S., et al. (2003). Projection structure of the atractyloside-inhibited mitochondrial ADP/ATP carrier of Saccharomyces cerevisiae. The Journal of Biological Chemistry, 278(39), 36985-36988. [Link]

  • Giorgio, V., et al. (2013). Dimers of mitochondrial ATP synthase form the permeability transition pore. Proceedings of the National Academy of Sciences, 110(15), 5887-5892. [Link]

  • Chávez, E., et al. (2000). Inactivation of mitochondrial permeability transition pore by octylguanidine and octylamine. Journal of Bioenergetics and Biomembranes, 32(5), 459-465. [Link]

  • Block, M. R., et al. (1986). Chemical modifications of atractyloside and bongkrekic acid binding sites of the mitochondrial adenine nucleotide carrier. Are there distinct binding sites? Biochemistry, 25(23), 7351-7360. [Link]

  • Belzacq, A. S., et al. (2002). The Adenine Nucleotide Translocator: A New Potential Chemotherapeutic Target. Current Medicinal Chemistry, 9(16), 1545-1552. [Link]

  • Brandolin, G., et al. (2004). The transport mechanism of the mitochondrial ADP/ATP carrier. CORE. [Link]

  • Halestrap, A. P. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. International Journal of Molecular Sciences, 21(24), 9596. [Link]

  • Sivitz, W. I., & Yorek, M. A. (2010). Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome. Free Radical Biology and Medicine, 49(5), 781-791. [Link]

  • Chevrollier, A., et al. (2017). Human adenine nucleotide translocases physically and functionally interact with respirasomes. Molecular Biology of the Cell, 28(10), 1362-1372. [Link]

  • Li, Y., et al. (2021). Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Frontiers in Pharmacology, 12, 726888. [Link]

  • Vianello, A., et al. (2020). Adenine nucleotide translocase (ANT) inhibitors. ResearchGate. [Link]

  • Halestrap, A. P. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. MDPI. [Link]

Sources

An In-depth Technical Guide to the In Vivo Nephrotoxicity of Atractyloside Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the mechanisms and experimental evaluation of atractyloside (ATR) sodium salt-induced nephrotoxicity. It is designed for researchers, toxicologists, and drug development professionals seeking to understand and model this specific form of acute kidney injury (AKI). Our focus extends beyond mere protocol recitation to elucidate the causal chain of events, from molecular interaction to organ-level pathology, ensuring a robust and reproducible understanding of ATR's effects in vivo.

Introduction: Atractyloside as a Model Nephrotoxin

Atractyloside is a potent toxic diterpenoid glycoside found in various plants of the Asteraceae family, such as Atractylis gummifera[1][2]. Historically, human and animal poisonings have been reported following the ingestion of these plants, often leading to fatal acute liver and kidney failure[3][4][5]. The primary target of ATR is the kidney's proximal tubule, a region characterized by a high density of mitochondria to power its extensive transport functions[5][6][7]. This selective vulnerability makes ATR an exemplary tool for studying toxin-induced, mitochondrially-driven AKI.

The core of ATR's toxicity lies in its specific, high-affinity, and competitive inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT)[5][8][9][10]. This protein is fundamental to cellular energy homeostasis, and its disruption by ATR initiates a cascade of events culminating in cell death and organ failure.

The Molecular Mechanism of Atractyloside Nephrotoxicity

Understanding the in vivo effects of ATR requires a firm grasp of its action at the molecular and organellar level. The narrative of toxicity is one of catastrophic energy failure.

Primary Insult: Inhibition of Adenine Nucleotide Translocase (ANT)

The ANT is an antiporter embedded in the inner mitochondrial membrane (IMM) responsible for the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) generated within the mitochondrial matrix[8][9]. This process is the final step in delivering energy from oxidative phosphorylation to the rest of the cell.

ATR, due to its structural properties, binds to the ANT from the cytoplasmic side, locking the translocator in a conformation that prevents ADP from entering the mitochondrial matrix[8][11]. This action effectively severs the link between mitochondrial energy production and cytosolic energy utilization.

Scientist's Note: The competitive nature of this inhibition is key. Early in vitro studies showed that high concentrations of ADP could reverse the ATR-induced inhibition of mitochondrial respiration, confirming the direct competition at the translocator site. This underpins the entire toxicological profile of the compound.

Downstream Consequences of ANT Inhibition

The blockage of the ANT initiates a predictable and devastating cascade within the renal proximal tubular cells:

  • Depletion of Cellular ATP: The most immediate consequence is a rapid and severe drop in cytosolic ATP levels. The high-energy demands of the proximal tubule for processes like ion transport and gluconeogenesis can no longer be met[12][13][14][15]. This is consistently the earliest detectable sign of ATR toxicity in in vitro models[13].

  • Inhibition of Oxidative Phosphorylation: Without a supply of ADP to the mitochondrial matrix, the F1F0-ATP synthase cannot convert the proton-motive force into ATP. This leads to a "backup" in the electron transport chain, causing a sharp decrease in mitochondrial respiration and oxygen consumption[6][11].

  • Mitochondrial Permeability Transition (MPT): The profound disruption in mitochondrial bioenergetics and ion homeostasis is a potent trigger for the opening of the mitochondrial permeability transition pore (mPTP)[15][16]. ATR has been shown to induce mPTP opening, leading to mitochondrial swelling, depolarization of the inner membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol[15][17][18].

  • Oxidative Stress: While some studies suggest lipid peroxidation is a more prominent feature of ATR-induced hepatotoxicity, significant depletion of reduced glutathione (GSH) is a consistent finding in the kidney[12][14][19]. This indicates that while direct oxidative damage may not be the primary initiator, the collapse of cellular energy impairs the cell's ability to maintain its antioxidant defenses, leading to a state of oxidative stress.

  • Cell Death: Necrosis vs. Apoptosis: The ultimate fate of the cell depends on the severity of the insult. High doses of ATR, causing a rapid and total collapse of cellular ATP, typically lead to necrotic cell death, characterized by cell swelling and plasma membrane rupture[3][20]. Lower, sub-lethal doses may permit enough residual ATP for the cell to execute the more controlled process of apoptosis[3][21][22].

The following diagram illustrates the core mechanistic pathway of ATR-induced nephrotoxicity.

Caption: Core signaling pathway of Atractyloside-induced renal cell injury.

Modeling Atractyloside Nephrotoxicity In Vivo

A robust in vivo model is critical for studying the pathogenesis of ATR nephrotoxicity and for evaluating potential therapeutic interventions. The primary goal is to reliably induce acute proximal tubular injury.

Animal Model Selection
  • Rodents (Rats): Wistar and Sprague-Dawley rats are the most commonly used models[12][23][24]. They are cost-effective, easy to handle, and their renal physiology is well-characterized. They reliably develop proximal tubular necrosis following ATR administration[20][23].

  • Canines (Dogs): Dogs have also been used to study ATR nephrotoxicity, revealing both direct renal and significant extrarenal effects, such as severe hypoglycemia and respiratory depression, which can confound the interpretation of direct nephrotoxicity[25].

Scientist's Note: For studies focused specifically on the direct renal tubular effects of ATR, the rat model is preferred due to its reliability and the lesser impact of systemic toxicity on the renal outcomes compared to canines. It is crucial to monitor for and consider extrarenal effects, like hypoglycemia, even in rats, as they can influence renal hemodynamics and overall animal health[25].

Dosing and Administration

Atractyloside sodium salt is typically dissolved in sterile saline for administration. The intraperitoneal (i.p.) route is common and effective[6].

Animal ModelRouteEffective Dose RangeKey ObservationsReference(s)
Rati.p.15-30 mg/kgDose-dependent proximal tubular necrosis, increased BUN and creatinine.[23]
Dogi.v.12.97-32.40 µmol/kgAcute renal dysfunction, ultrastructural damage to proximal tubules.[25]

Self-Validating System: A dose-response study is essential in initial experiments. This validates the model by demonstrating that the severity of renal injury, measured by biochemical and histological markers, correlates with the administered dose of ATR. A vehicle control group (saline injection) is mandatory to establish baseline values and control for procedural stress.

Experimental Workflow

A typical in vivo study follows a structured workflow to ensure data integrity and reproducibility.

InVivo_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Baseline Measurements (Body weight, urine/blood samples) A->B C 3. Group Allocation (Vehicle Control, ATR Dose 1, ATR Dose 2...) B->C D 4. ATR Administration (e.g., single i.p. injection) C->D E 5. Monitoring (24-72h) (Clinical signs, body weight, food/water intake) D->E F 6. Terminal Sample Collection (Anesthesia, blood via cardiac puncture, kidney perfusion & harvesting) E->F G 7. Sample Processing F->G H 8a. Biochemical Analysis (Serum, Urine) G->H I 8b. Histopathological Analysis (Kidney Tissue) G->I J 8c. Molecular Analysis (Tissue homogenates) G->J K 9. Data Analysis & Interpretation H->K I->K J->K

Caption: Standardized workflow for an in vivo atractyloside nephrotoxicity study.

Key Experimental Protocols & Endpoint Analysis

Detailed and validated protocols are the bedrock of reliable toxicological research.

Protocol: Induction of Acute Nephrotoxicity in Rats

This protocol describes a standard procedure for inducing AKI using ATR in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • Atractyloside sodium salt (≥98% purity)

  • Sterile 0.9% saline

  • Animal scale, syringes, needles

  • Metabolic cages for urine collection

Procedure:

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.

  • Baseline Data: Record body weight. Place rats in metabolic cages 24 hours prior to injection to collect baseline urine for volume and biomarker analysis.

  • Preparation of Dosing Solution: Prepare a fresh solution of ATR in sterile saline on the day of the experiment. For a 20 mg/kg dose in a 250g rat (5 mg total), a 5 mg/mL solution would require a 1 mL injection volume. Vortex to ensure complete dissolution.

  • Administration: Administer a single intraperitoneal (i.p.) injection of the ATR solution or an equivalent volume of saline (vehicle control) to the respective groups.

  • Post-Dose Monitoring: Return animals to their cages (metabolic cages if continuous urine collection is required). Monitor for clinical signs of toxicity (e.g., lethargy, piloerection, altered respiration) every 4-6 hours for the first 24 hours, then daily. Record body weight daily.

  • Endpoint: At the selected time point (typically 24, 48, or 72 hours post-injection), anesthetize the animals (e.g., ketamine/xylazine i.p.[24]).

  • Sample Collection:

    • Perform a laparotomy and collect blood via cardiac puncture into serum separator tubes.

    • Perfuse the kidneys with ice-cold saline via the aorta to flush out blood.

    • Excise the kidneys, weigh them, and section them. Fix one portion in 10% neutral buffered formalin for histology. Snap-freeze the other portion in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

Endpoint Analysis: A Multi-Parametric Approach

No single marker can fully capture the extent of renal injury. A combination of functional, biochemical, and histological endpoints is required for a comprehensive assessment.

These are typically measured in serum or urine and provide quantitative data on renal function and damage.

MarkerSampleDescription & RationaleExpected Change with ATR
BUN (Blood Urea Nitrogen)SerumWaste product of protein metabolism, cleared by the kidneys. Elevated levels indicate decreased glomerular filtration rate (GFR).Increase [26]
Creatinine SerumWaste product of muscle metabolism, cleared by the kidneys. Elevated levels indicate decreased GFR.Increase [26]
LDH (Lactate Dehydrogenase)Urine/SerumCytosolic enzyme released upon plasma membrane damage (necrosis).Increase [20]
ALP (Alkaline Phosphatase)UrineBrush border enzyme of the proximal tubule. Its presence in urine indicates specific damage to this nephron segment.Increase [20]
ATP Kidney TissueDirect measure of the cellular energy status. Its depletion is the primary consequence of ATR's mechanism.Decrease [12][13][14]
GSH (Reduced Glutathione)Kidney TissueKey intracellular antioxidant. Its depletion indicates an inability to cope with oxidative stress.Decrease [12][14][19]

This protocol is adapted from methods used in ATR toxicity studies[19][21].

  • Homogenization: Homogenize a known weight of frozen kidney tissue (~100 mg) in 1 mL of ice-cold buffer containing a protein precipitant (e.g., 5% trichloroacetic acid - TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Assay:

    • Transfer an aliquot of the supernatant (e.g., 50 µL) to a 96-well plate.

    • Add 150 µL of a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Add 20 µL of o-phthalaldehyde (OPT) solution (1 mg/mL in methanol).

    • Incubate in the dark at room temperature for 20-25 minutes.

  • Detection: Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm.

  • Quantification: Calculate the GSH concentration by comparing the fluorescence values to a standard curve generated with known concentrations of GSH. Normalize the result to the initial tissue weight (e.g., nmol/g tissue).

This is the gold standard for confirming the location and nature of the renal injury.

  • Processing: Process the formalin-fixed kidney tissue through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E). H&E staining is sufficient to identify key pathological features.

  • Microscopic Examination: Examine the sections under a light microscope. Key features of ATR-induced nephrotoxicity include:

    • Selective Proximal Tubular Necrosis: Widespread death of cells in the S1, S2, and S3 segments of the proximal tubule[20][25].

    • Cellular Changes: Look for eosinophilic cytoplasm, pyknotic (condensed) or absent nuclei, loss of the brush border, and cell sloughing into the tubular lumen[20].

    • Intact Glomeruli and Distal Tubules: A defining feature is the relative sparing of other nephron segments, highlighting the selective toxicity of ATR[7][13].

Conclusion and Future Directions

Atractyloside sodium salt serves as a highly specific and reproducible tool for inducing acute renal failure through the direct inhibition of mitochondrial energy metabolism. The in vivo models detailed in this guide, when coupled with a multi-parametric endpoint analysis, provide a robust platform for investigating the pathophysiology of mitochondrially-mediated AKI. The causality is clear: ANT inhibition leads to ATP depletion, which triggers a cascade of events culminating in the selective necrosis of proximal tubular cells.

Future research should focus on leveraging this model to test novel therapeutic strategies aimed at preserving mitochondrial function, mitigating cellular energy collapse, or inhibiting downstream cell death pathways. By understanding the precise mechanisms of toxins like atractyloside, we can develop more effective interventions for a wide range of kidney diseases rooted in mitochondrial dysfunction.

References

  • Koechel, D. A., & Krejci, J. (1993). Extrarenal and direct renal actions of atractyloside contribute to its acute nephrotoxicity in pentobarbital-anesthetized dogs. Journal of Applied Toxicology, 13(5), 325-333. [Link]

  • Wikipedia contributors. (2023, December 27). Adenine nucleotide translocator. In Wikipedia, The Free Encyclopedia. [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). The biochemistry and toxicity of atractyloside: a review. Therapeutic Drug Monitoring, 22(6), 641-649. [Link]

  • Obatomi, D. K., & Bach, P. H. (1997). Toxicity of atractyloside in precision-cut rat and porcine renal and hepatic tissue slices. Toxicology in Vitro, 11(4), 435-445. [Link]

  • Dr.Oracle. (2025, May 25). What happens to oxygen consumption when freshly isolated mitochondria are incubated with Adenosine Diphosphate (ADP), atractyloside, and pyruvate, and then oxygen is added to the system, given that atractyloside inhibits the Adenine Nucleotide Translocase (ANT)?. Dr.Oracle. [Link]

  • Zhang, Y., et al. (2021). Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Frontiers in Pharmacology, 12, 720862. [Link]

  • ResearchGate. (n.d.). Mitochondrial swelling induced by atractyloside is accompanied by a release of apoptogenic factors. [Link]

  • Taylor & Francis Online. (n.d.). Atractyloside – Knowledge and References. [Link]

  • Obatomi, D. K., & Bach, P. H. (2000). Atractyloside nephrotoxicity: in vitro studies with suspensions of rat renal fragments and precision-cut cortical slices. In Vitro & Molecular Toxicology, 13(1), 25-36. [Link]

  • Obatomi, D. K., Thanh, N. T., Brant, S., & Bach, P. H. (1998). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. Archives of toxicology, 72(8), 513-520. [Link]

  • Halestrap, A. P. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. International Journal of Molecular Sciences, 21(24), 9639. [Link]

  • Petejova, N., Martinek, A., Zadrazil, J., & Teplan, V. (2019). Acute toxic kidney injury. Renal Failure, 41(1), 443-458. [Link]

  • Brdiczka, D., Beutner, G., Reif, H., & Dolder, M. (1998). Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore. FEBS letters, 436(2), 177-182. [Link]

  • Obatomi, D. K., Aina, O. E., & Bach, P. H. (2001). Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Toxicology letters, 124(1-3), 1-9. [Link]

  • Obatomi, D. K., & Bach, P. H. (1996). Selective cytotoxicity associated with in vitro exposure of fresh rat renal fragments and continuous cell lines to atractyloside. Toxicology in Vitro, 10(4), 425-434. [Link]

  • Zhou, J. G., et al. (2012). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology, 32(6), 402-408. [Link]

  • Boumaza, A., et al. (2024). The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro. African Health Sciences, 24(1), 254-263. [Link]

  • Skrzypczak, T., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Toxicology and Environmental Health, Part B, 26(2), 75-103. [Link]

  • ResearchGate. (n.d.). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. [Link]

  • Obatomi, D. K., & Bach, P. H. (1996). Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside. Toxicology, 114(2), 101-110. [Link]

  • Skrzypczak, T., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Toxicology and Environmental Health, Part B, 26(2), 75-103. [Link]

  • ResearchGate. (n.d.). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. [Link]

  • Semantic Scholar. (n.d.). The Biochemistry and Toxicity of Atractyloside: A Review. [Link]

  • Obatomi, D. K., & Bach, P. H. (1998). Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Food and Chemical Toxicology, 36(4), 335-346. [Link]

  • Carpenedo, F., Luciani, S., Scaravilli, F., Palatini, P., & Santi, R. (1974). Nephrotoxic effect of atractyloside in rats. Archives of Toxicology, 32(3), 169-180. [Link]

  • Wikipedia contributors. (2023, April 14). Atractyloside. In Wikipedia, The Free Encyclopedia. [Link]

  • Bouzidi, A., et al. (2020). Phytochemical profile of Atractylis gummifera rhizome, acute toxicity to Wistar rat and rat poisoning effect in the field. Journal of Crop Protection, 9(4), 589-603. [Link]

  • ResearchGate. (2015, October 6). Structure-activity relationship of atractyloside and diterpenoid derivatives on oxidative phosphorylation and adenine nucleotide translocation in mitochondria. [Link]

  • Ferguson, M. A., et al. (2020). A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney. Methods and Protocols, 3(1), 10. [Link]

  • Obatomi, D. K., Aina, O. E., & Bach, P. H. (2001). Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Toxicology Letters, 124(1-3), 1-9. [Link]

  • Obatomi, D. K., & Bach, P. H. (1997). Toxicity of Atractyloside in Precision-Cut Rat and Porcine Renal and Hepatic Tissue Slices. Toxicology in Vitro, 11(4), 435-445. [Link]

Sources

Chemical properties and stability of atractyloside sodium salt vs free acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of Atractyloside Sodium Salt and Free Acid

Executive Summary

Atractyloside (ATR) is a diterpenoid glycoside and a potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][][3][4] It is a critical reagent in mitochondrial physiology for inducing the Mitochondrial Permeability Transition Pore (mPTP) opening and triggering apoptosis.

This guide delineates the critical operational differences between Atractyloside Salts (Sodium/Potassium) and the Free Acid form.

  • The Salt Form (Na⁺/K⁺) is the industry-standard reagent due to its superior aqueous solubility and stability.[3]

  • The Free Acid is chemically unstable, prone to rapid hydrolysis, and requires organic solvents (DMSO/Ethanol).[3]

Crucial Warning: The glycosidic bond in Atractyloside is highly acid-labile. Researchers must avoid acidic buffers (


) during solubilization to prevent degradation into the inactive aglycone, Atractyligenin.[3]

Chemical Identity & Structural Dynamics

Atractyloside consists of a hydrophobic diterpene core (atractyligenin) linked to a glucose moiety modified with two sulfate groups and an isovaleric acid ester. The presence of the sulfate groups makes the molecule strongly acidic; thus, it exists naturally or synthetically as a salt.

FeatureAtractyloside Sodium/Potassium Salt Atractyloside Free Acid
CAS Number K⁺: 102130-43-8 / 17754-44-8Na⁺: 100938-11-2Acid: 1398-13-6 (often generic) / 442005 (CID)
Formula

(or

)

Molecular Weight ~803 g/mol (K⁺ salt); ~771 g/mol (Na⁺ salt)~726.8 g/mol
Physical State White crystalline powderAmorphous powder or oil (rarely isolated)
Charge Anionic (Sulfate groups deprotonated)Neutral/Protonated (at low pH)
Structural Vulnerability: The Glycosidic Bond

The


-glycosidic linkage between the glucose and the diterpene core is the molecule's "Achilles' heel."[3] In the salt form, the ionic interaction stabilizes the molecule.[3] In the free acid form (or acidic environments), protonation facilitates the cleavage of this bond, releasing the hydrophobic Atractyligenin , which does not bind ANT with the same specificity or potency.[3]

Physicochemical Properties: Solubility & Stability[6][7]

The choice of form dictates the solvent system and experimental success.

Solubility Profile
  • Salt Form: Highly soluble in water (

    
    ) and aqueous buffers (PBS, HEPES).[3] It yields a clear, faint yellow solution.[3][5]
    
  • Free Acid: Poorly soluble in water. Requires organic solvents like DMSO or Ethanol for initial solubilization.

Stability & pH Sensitivity

The stability of Atractyloside is strictly pH-dependent.

  • Optimal pH: 6.5 – 8.0.

  • Critical Risk: At

    
    , the rate of hydrolysis increases exponentially.[3]
    
  • Temperature: Aqueous solutions of the salt are stable at -20°C. The free acid in solution degrades faster, even at low temperatures, due to autocatalytic hydrolysis (its own acidity promotes degradation).[3]

Diagram 1: Chemical Stability & Hydrolysis Pathway This diagram illustrates the degradation pathway of Atractyloside when exposed to acidic conditions (Free Acid state).[3]

ATR_Stability ATR_Salt Atractyloside Salt (Stable Solid) Acid_Cond Acidic Environment (pH < 5.5) or Protonation ATR_Salt->Acid_Cond Solubilization ATR_Acid Atractyloside Free Acid (Unstable Intermediate) Acid_Cond->ATR_Acid Proton Transfer Hydrolysis Glycosidic Bond Hydrolysis ATR_Acid->Hydrolysis Rapid Kinetics Products Degradation Products: 1. Atractyligenin (Inactive Aglycone) 2. D-Glucose 3. Isovaleric Acid 4. Sulfuric Acid Hydrolysis->Products Irreversible

Caption: Acid-catalyzed hydrolysis of Atractyloside. The salt form protects the glycosidic bond, whereas the protonated free acid promotes rapid degradation into inactive atractyligenin.[3]

Mechanism of Action: ANT Inhibition[2]

Atractyloside acts by locking the Adenine Nucleotide Translocator (ANT) in the 'c' conformation (cytosol-facing).[3] This fixation prevents the transport of ADP into the mitochondrial matrix, halting ATP synthesis and triggering the opening of the Mitochondrial Permeability Transition Pore (mPTP).[3]

Diagram 2: Signaling Pathway & Apoptosis Induction This diagram maps the causal link between ATR exposure and cell death.[3]

ATR_Mechanism ATR Atractyloside (Salt Form) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Binds Extracellularly Conf_Lock Locks ANT in 'c-conformation' ANT->Conf_Lock ADP_Block Blocks ADP/ATP Exchange Conf_Lock->ADP_Block mPTP mPTP Opening Conf_Lock->mPTP Induces DeltaPsi Collapse of ΔΨm mPTP->DeltaPsi CytoC Cytochrome c Release DeltaPsi->CytoC Apoptosis Apoptosis / Necrosis CytoC->Apoptosis

Caption: Mechanism of Action.[3] ATR binds ANT, preventing ADP transport and triggering mPTP opening, leading to mitochondrial membrane potential collapse and cell death.[3]

Experimental Protocols

A. Preparation of Stock Solution (Salt Form)

Recommended for: Cell culture, isolated mitochondria assays.[3]

  • Weighing: Weigh the Atractyloside Sodium/Potassium salt. Note: The salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.[3]

  • Solvent: Use sterile, deionized water or a neutral buffer (e.g., PBS, pH 7.4).[3]

    • Target Concentration: 10 mM to 50 mM (approx. 8–40 mg/mL).[3]

  • Dissolution: Vortex gently. The solution should be clear and colorless to faint yellow.[5]

  • Sterilization: If used for cell culture, filter through a 0.22 µm PES membrane. Do not autoclave.

B. Preparation of Stock Solution (Free Acid)

Only use if the specific experimental design requires a non-ionic vehicle.

  • Solvent: Dissolve in high-grade DMSO.

  • Concentration: Max solubility is approx. 30 mg/mL in DMSO.

  • Precaution: Ensure the DMSO is anhydrous. Water presence in DMSO can lead to slow hydrolysis over time.

C. Storage & Handling
ParameterProtocol
Solid Storage -20°C, desiccated, protected from light.[3] Stable for >2 years.
Aqueous Stock Aliquot into single-use volumes. Store at -20°C. Avoid freeze-thaw cycles.
Stability Window Aqueous stock is stable for 3 months at -20°C. Discard if precipitate forms.[3]

Safety & Toxicology

Atractyloside is a Category 3 Acute Toxin (Oral, Dermal, Inhalation).[3] It is nephrotoxic and hepatotoxic.

  • LD50 (Rat, IP): ~143 mg/kg.[3]

  • Handling: Wear nitrile gloves, safety goggles, and work within a fume hood.[3]

  • In Case of Spill: Neutralize with a dilute alkaline solution (e.g., Sodium Bicarbonate) to ensure the salt form is maintained (easier to clean) or treat as hazardous chemical waste.[3]

References

  • Bruni, A., et al. (1962).[3] "Action of atractyloside on the mitochondrial ADP-ATP exchange." Nature, 196.[3] Link[3]

  • Sigma-Aldrich. (2024).[3] "Product Information: Atractyloside Potassium Salt (A6882)." Merck Technical Documents. Link[3]

  • Obatomi, D. K., & Bach, P. H. (1998).[3] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335-346.[3] Link

  • PubChem. (2024).[3] "Atractyloside Potassium Salt (CID 102130-43-8)."[][3][5] National Library of Medicine. Link[3]

  • Halestrap, A. P., & Brenner, C. (2003).[3] "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death." Current Medicinal Chemistry, 10(16), 1507-1525.[3] Link

Sources

Technical Guide: Atractyloside Sodium Salt Interaction with Mitochondrial Inner Membrane Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Atractyloside (ATR) sodium salt and its specific interaction with the Adenine Nucleotide Translocator (ANT) within the mitochondrial inner membrane (MIM). Unlike generic overview documents, this guide focuses on the mechanistic causality of ANT conformation locking ("c-state"), its downstream induction of the Mitochondrial Permeability Transition Pore (mPTP), and the precise experimental protocols required to validate these phenomena.

Target Audience: Mitochondrial biologists, toxicologists, and drug discovery scientists screening for mitochondrial liabilities.

Part 1: Mechanistic Foundation

The Target: Adenine Nucleotide Translocator (ANT)

The ANT (SLC25 family) is the most abundant protein in the inner mitochondrial membrane.[1][2][3] Its physiological role is the 1:1 exchange of cytosolic ADP for matrix ATP. This transport relies on a "ping-pong" mechanism where the carrier alternates between two conformational states:[3]

  • c-state: Binding site faces the intermembrane space (cytosol).

  • m-state: Binding site faces the mitochondrial matrix.

The Atractyloside Lock (The "c-state" Trap)

Atractyloside sodium salt is a high-affinity, non-competitive inhibitor of ANT. Mechanistically, it acts as a conformational wedge.

  • Binding Event: ATR binds to ANT only when the carrier is in the c-state .[3]

  • The Lock: Once bound, ATR prevents the transition to the m-state.[4] The protein is effectively frozen with its binding pocket facing the cytosol.

  • The Consequence: This blockade halts oxidative phosphorylation (OXPHOS) by starving the ATP synthase of its substrate (ADP).[4][5]

The mPTP Nexus

The interaction between ATR and ANT is the primary pharmacological tool used to study the Mitochondrial Permeability Transition Pore (mPTP) .

  • Sensitization: Locking ANT in the c-state lowers the threshold for mPTP opening.

  • Synergy with Calcium: While ATR alone inhibits respiration, the addition of Calcium (Ca²⁺) in the presence of ATR triggers the immediate opening of the mPTP, leading to loss of membrane potential (

    
    ), swelling, and outer membrane rupture.
    

Contrast with Bongkrekic Acid (BKA): BKA locks ANT in the m-state (matrix facing).[3][6] Crucially, the m-state confers resistance to mPTP opening. This dichotomy (ATR=Sensitizer vs. BKA=Inhibitor) is the fundamental control in mitochondrial pore research.

Mechanistic Pathway Visualization

ATR_Mechanism ATR Atractyloside (Sodium Salt) ANT_C ANT (c-state conformation) ATR->ANT_C High Affinity Binding ANT_M ANT (m-state conformation) ATR->ANT_M Prevents Transition ANT_C->ANT_M Conformational Transition ADP_In ADP Entry (Blocked) ANT_C->ADP_In Inhibits mPTP mPTP Opening (Pore Formation) ANT_C->mPTP Sensitizes Swell Mitochondrial Swelling mPTP->Swell Solute Influx <1.5kDa Ca Calcium (Ca2+) Trigger Ca->mPTP Activates

Figure 1: The molecular mechanism of Atractyloside.[3][6][7][8][9] ATR locks ANT in the c-state, blocking ADP transport and sensitizing the membrane to Calcium-induced pore opening.

Part 2: Experimental Protocols

This section details the two most critical assays for validating ATR activity: Mitochondrial Swelling and Respiration Inhibition .

Protocol A: Mitochondrial Swelling Assay (The Gold Standard)

This assay measures the physical expansion of the mitochondrial matrix caused by mPTP opening.

Reagents:

  • ATR Stock: 5 mM Atractyloside Sodium Salt in dH₂O (Store at -20°C).

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2. (Avoid Phosphate buffers initially as Pi sensitizes mPTP too aggressively).[5]

  • Calcium Stock: 10 mM CaCl₂.

  • Mitochondria: Freshly isolated liver or heart mitochondria (Rat/Mouse).

Workflow:

  • Baseline: Resuspend mitochondria (0.5 mg protein/mL) in Assay Buffer in a cuvette.

  • Measurement: Set spectrophotometer to 540 nm (measuring light scattering). Start kinetic recording.

  • Inhibitor Phase: Add ATR (Final concentration: 20–50 µM). Record for 60s.[10] Note: No swelling should occur yet.

  • Trigger Phase: Add CaCl₂ (pulse 10–50 µM).

  • Readout: Observe rapid decrease in absorbance (swelling).[5]

  • Control: Run a parallel sample with Cyclosporin A (CsA) (1 µM) added before ATR. CsA should prevent the swelling, confirming mPTP specificity.

Protocol B: Respiration Control (Functional Validation)

Use this to verify the "Sodium Salt" quality and potency before swelling assays.

Workflow:

  • Add mitochondria to respiration buffer (containing Glutamate/Malate or Succinate).

  • Add ADP (State 3 respiration initiates).[5]

  • Add ATR (10–20 µM).

  • Result: Respiration should immediately revert to State 4 (resting) levels. If respiration continues, your ATR is degraded or the concentration is insufficient.

Experimental Workflow Visualization

Swelling_Protocol Start Isolated Mitochondria (0.5 mg/mL) Buffer Hyposmotic/Sucrose Buffer (No Phosphate) Start->Buffer BaseRead Baseline Absorbance (540 nm) Buffer->BaseRead AddATR Add ATR Sodium Salt (20-50 µM) BaseRead->AddATR Check1 Check: Stable Absorbance? AddATR->Check1 AddCa Add CaCl2 Pulse (Trigger) Check1->AddCa Yes Result Rapid Absorbance Decay (Swelling) AddCa->Result Control Control: Pre-incubate with Cyclosporin A Control->BaseRead Negative Control Control->Result Inhibits Decay

Figure 2: Step-by-step workflow for the Mitochondrial Swelling Assay using ATR as a sensitizer.

Part 3: Data Interpretation & Troubleshooting

Comparative Inhibitor Profile

The following table summarizes how to distinguish ATR effects from other mitochondrial toxins.

CompoundTargetConformation LockEffect on RespirationEffect on mPTP
Atractyloside (ATR) ANTc-state (Cytosol)Inhibits (State 3 block)Activates/Sensitizes
Bongkrekic Acid (BKA) ANTm-state (Matrix)Inhibits (State 3 block)Inhibits
Carboxyatractyloside ANTc-state (Cytosol)Inhibits (Irreversible)Activates (Potent)
Cyclosporin A (CsA) Cyclophilin DN/ANoneInhibits
Troubleshooting Guide
  • Solubility: Always use Atractyloside Sodium Salt , not the free acid. The salt is highly soluble in water. The free acid requires ethanol/DMSO, which can independently affect mitochondrial membrane integrity.

  • pH Sensitivity: ATR binding is pH dependent. Ensure buffers are strictly pH 7.0–7.4. Below pH 6.5, binding affinity drops significantly.

  • Albumin Interference: BSA (Bovine Serum Albumin) can bind ATR.[5] If your respiration buffer contains high BSA (>0.2%), you may need to increase the ATR concentration to achieve full inhibition.[5]

References

  • Vignais, P. V., et al. (1973). "Effect of SH reagents on atractyloside binding to mitochondria and ADP translocation."[1] Biochemistry. Link

  • Halestrap, A. P. (2009). "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology. Link

  • Bernardi, P., et al. (2015). "The mitochondrial permeability transition pore: Channel formation by F-ATP synthase, integration in signal transduction, and role in pathophysiology." Circulation Research. Link

  • Haworth, R. A., & Hunter, D. R. (1979).[11] "The Ca2+-induced membrane transition in mitochondria. II. Nature of the Ca2+ trigger site." Archives of Biochemistry and Biophysics. Link

  • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature. Link

Sources

Role of atractyloside sodium salt in oxidative phosphorylation uncoupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Atractyloside Sodium Salt (ATR). It addresses the nuance of your request by distinguishing between classical uncoupling (protonophoric) and ATR-induced uncoupling (via Mitochondrial Permeability Transition Pore opening).

Role: ANT Inhibition & Induction of Permeability Transition-Mediated Uncoupling[1]

Executive Summary

Atractyloside Sodium Salt (ATR) is a high-affinity, specific inhibitor of the Adenine Nucleotide Translocator (ANT) located in the inner mitochondrial membrane (IMM).[1] While often discussed in the context of uncoupling, it is critical to distinguish its primary mechanism from classical protonophores (e.g., FCCP).[1]

  • Primary Action: ATR locks the ANT transporter in the cytosolic-facing ('c') conformation , blocking ADP entry and ATP exit. This initially inhibits oxidative phosphorylation (OxPhos).[1][2][3][4]

  • The "Uncoupling" Role: By locking ANT-c, ATR sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to calcium.[1] The opening of the mPTP causes a catastrophic collapse of the mitochondrial membrane potential (

    
    ), resulting in massive, unregulated uncoupling.
    

This guide details the use of ATR as a pharmacological tool to dissect mitochondrial coupling efficiency and to model mitochondrial toxicity via mPTP induction.

Mechanistic Foundation

The ANT-Gating Mechanism

The Adenine Nucleotide Translocator cycles between two states:[1][5]

  • c-state: Open to the intermembrane space (cytosol).[1]

  • m-state: Open to the matrix.[1]

Atractyloside binds exclusively to the c-state , locking the transporter.[1] This prevents ADP from reaching ATP Synthase (Complex V), effectively halting State 3 respiration.[1]

ATR-Mediated Uncoupling (The mPTP Link)

Unlike DNP or FCCP, which shuttle protons to dissipate the gradient, ATR induces uncoupling by triggering a structural breach.[1]

  • Sensitization: The ANT-c conformation (stabilized by ATR) has a high affinity for Cyclophilin D (CypD) , a regulatory component of the mPTP.[1]

  • Pore Opening: In the presence of Calcium (

    
    ), the ATR-ANT-CypD complex facilitates the opening of the mPTP.
    
  • Result: Solutes <1.5 kDa flood the matrix, causing swelling, rupture of the outer membrane, and total loss of

    
    .[1] This is "lethal uncoupling."[1]
    
Visualization: The Pathway to Uncoupling

The following diagram illustrates the transition from metabolic inhibition to catastrophic uncoupling.

ATR_Mechanism ATR Atractyloside (ATR) ANT_C_State ANT Locked in 'c-State' (Cytosolic) ATR->ANT_C_State Binds High Affinity ANT_Cycling ANT Cycling (ADP/ATP Exchange) ANT_Cycling->ANT_C_State Inhibited by CypD Cyclophilin D Recruitment ANT_C_State->CypD Increases Affinity mPTP mPTP Opening (Pore Formation) CypD->mPTP Sensitizes Calcium Ca2+ Overload Calcium->mPTP Triggers Uncoupling Catastrophic Uncoupling (ΔΨm Collapse) mPTP->Uncoupling Solute Influx

Figure 1: Mechanism of ATR-induced mitochondrial dysfunction.[1][4] ATR locks ANT, recruiting CypD to form the mPTP, leading to depolarization (uncoupling).[1]

Experimental Applications & Protocols

Distinguishing Inhibition from Uncoupling (Respirometry)

In respirometry (e.g., Seahorse XF or Oroboros), ATR is used to prove that respiration is coupled to ATP synthesis.[1]

  • Hypothesis: If a compound increases respiration, is it increasing ATP demand (coupling) or damaging the membrane (uncoupling)?

  • Test: Inject ATR (or Oligomycin).[1]

    • If respiration drops , the original increase was due to ATP turnover (Coupled).[1]

    • If respiration remains high , the original increase was due to proton leak (Uncoupled).[1]

Table 1: Respiratory States with ATR
StateAdditionsEffect on OCR (Oxygen Consumption Rate)

Status
State 3 Substrates + ADPHigh (ATP synthesis active)Slightly Depolarized
State 4 ADP DepletedLow (Proton leak only)Hyperpolarized
ATR Treated Substrates + ADP + ATR Inhibited (Returns to State 4 levels) Hyperpolarized (Protons trapped)
Uncoupled FCCPMaximalDepolarized (Collapsed)
Protocol: Mitochondrial Swelling Assay (mPTP Detection)

This is the gold-standard assay to measure ATR-induced "uncoupling" via pore opening.[1]

Objective: Monitor the decrease in absorbance (


) as mitochondria swell due to water influx following mPTP opening.[1]

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA (pH 7.4).[1]

  • Assay Buffer: 125 mM KCl, 20 mM Tris-MOPS, 10 µM EGTA, 5 mM Glutamate/Malate (pH 7.4).[1] Note: Must be low EGTA to allow Ca2+ signaling.[1]

  • Atractyloside Stock: 50 mM in

    
     (Sodium Salt).[1]
    
  • Calcium Chloride: 10 mM stock.[1]

Step-by-Step Workflow:

  • Isolation: Isolate liver or heart mitochondria via differential centrifugation.[1] Keep on ice.

  • Baselines: Resuspend mitochondria (0.5 mg/mL) in Assay Buffer in a cuvette or 96-well plate.

  • Sensitization (ATR Injection):

    • Add ATR (5–50 µM) .[1]

    • Incubate for 2 minutes. Record stable baseline

      
      .[1]
      
    • Mechanistic Note: ATR locks ANT but does not immediately cause swelling without calcium.[1]

  • Induction (Calcium Titration):

    • Titrate

      
       (pulses of 10–50 µM).[1]
      
    • Observation: In ATR-treated mitochondria, a lower threshold of

      
       triggers a rapid decrease in absorbance (swelling) compared to controls.[1]
      
  • Validation (Cyclosporin A):

    • Pre-treat a control group with Cyclosporin A (CsA, 1 µM) .[1]

    • CsA should block the ATR-mediated swelling, confirming mPTP involvement.[1]

Protocol: Respirometry Profiling (Seahorse XF)

Using ATR to profile mitochondrial toxicity.[1]

Workflow Diagram:

Seahorse_Protocol Start Basal Respiration (Cells/Mito) Inj_A Injection A: Oligomycin (ATP Synthase Inhibitor) Start->Inj_A Measure ATP Turnover Alt_Path Alternative: ATR Injection Replaces Oligomycin Start->Alt_Path Specific ANT Inquiry Inj_B Injection B: FCCP (Maximal Uncoupling) Inj_A->Inj_B Measure Spare Capacity Inj_C Injection C: Antimycin A (Shutdown) Inj_B->Inj_C Non-Mito Oxygen Cons. Alt_Path->Inj_B Confirm Intact ETC

Figure 2: Standard Respirometry workflow.[1] ATR can replace Oligomycin to specifically pinpoint ANT-dependent respiration vs. ATP-synthase dependent respiration.[1]

Protocol Nuance:

  • Concentration: Use 20–100 µM ATR (Sodium Salt). Note that ATR is impermeable to intact cells unless permeabilized (e.g., with XF Plasma Membrane Permeabilizer).[1] For intact cells, use Oligomycin. ATR is primarily for isolated mitochondria or permeabilized cells .[1]

  • Interpretation: If ATR fails to inhibit respiration in State 3, the inner membrane is likely damaged (already uncoupled), or the ANT is bypassed (rare).[1]

Troubleshooting & Scientific Integrity

Solubility & Stability[1]
  • Form: Atractyloside Sodium Salt is highly water-soluble (up to 50 mM).[1]

  • Stability: Store desiccated at -20°C. Aqueous solutions are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles as hydrolysis can occur, reducing potency.[1]

Common Pitfalls
  • Confusing ATR with Oligomycin: Both stop ATP synthesis.[1] Oligomycin blocks Complex V directly.[1] ATR blocks the transport of substrates.[3][4][6] Using both can help localize a defect to the transporter vs. the synthase.

  • Cell Permeability: ATR is a glycoside and is membrane-impermeable .[1] Do not use on intact cells expecting immediate metabolic inhibition.[1] Use Carboxyatractyloside (CATR) if higher affinity is needed, but permeability remains an issue.[1]

  • The "Uncoupling" Artifact: If you observe "uncoupling" (increased oxygen consumption) immediately upon ATR addition without Calcium, check for contaminants or excessive mitochondrial damage during isolation.[1] Pure ATR should inhibit respiration, not stimulate it.[1]

References

  • Vignais, P. V., et al. (1973).[1] "Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside." Biochemistry. Link[1]

  • Halestrap, A. P., & Brenner, C. (2003).[1] "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death." Current Medicinal Chemistry. Link

  • Bernardi, P. (1999).[1] "Mitochondrial transport of cations: channels, exchangers, and permeability transition."[1] Physiological Reviews. Link[1]

  • Divakaruni, A. S., & Brand, M. D. (2011).[1] "The regulation and physiology of mitochondrial proton leak." Physiology. Link[1]

  • Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." (Protocol standard for respirometry).[1] Link[1]

Sources

Methodological & Application

Atractyloside sodium salt solubility in water vs DMSO for mitochondrial assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Atractyloside Sodium Salt: A Technical Guide to Solvent Selection (Water vs. DMSO) for High-Fidelity Mitochondrial Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atractyloside (ATR), a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), is an indispensable tool for investigating mitochondrial bioenergetics. The choice of solvent for preparing ATR stock solutions—typically between water and dimethyl sulfoxide (DMSO)—is a critical, yet often overlooked, parameter that can significantly impact experimental outcomes. This document provides a comprehensive guide to the solubility characteristics of atractyloside salts, explains the causality behind solvent selection for different mitochondrial assays, and offers detailed, validated protocols for stock preparation and a functional mitochondrial respiration assay.

Introduction: The Role of Atractyloside in Mitochondrial Research

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). The Adenine Nucleotide Translocator (ANT), the most abundant protein in the inner mitochondrial membrane, is the gatekeeper for this process.[1] It facilitates the vital 1:1 exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix, fueling cellular activities.[1][2]

Atractyloside (ATR) is a natural, toxic diterpenoid glycoside that acts as a high-affinity, competitive inhibitor of ANT.[3][4] By binding to the transporter from the cytosolic side, ATR locks it in a conformation that prevents ADP from entering the matrix.[1] This immediate blockade of the ADP/ATP exchange halts ATP synthesis via OXPHOS, leading to a rapid collapse of the mitochondrial energy-producing capacity.[2] This specific mechanism of action makes ATR an invaluable tool for:

  • Isolating and studying specific components of the electron transport chain (ETC).

  • Measuring ADP-stimulated (State 3) versus basal (State 4) respiration.

  • Inducing and investigating the mitochondrial permeability transition (MPT).[5]

  • Probing the role of mitochondrial bioenergetics in apoptosis and other cellular processes.

Mechanism of ANT Inhibition by Atractyloside

ATR's efficacy stems from its structural mimicry and high affinity for the ANT protein. It competitively blocks the binding site for ADP, effectively starving the F1F0-ATP synthase of its substrate. This leads to a buildup of the proton gradient across the inner membrane, which in turn inhibits further electron transport and oxygen consumption.[2]

cluster_membrane Inner Mitochondrial Membrane cluster_cytosol cluster_matrix ANT Adenine Nucleotide Translocator (ANT) Cytosolic Side Matrix Side ATP_c ATP ANT:c->ATP_c ADP_m ADP ANT:m->ADP_m ADP_c ADP ADP_c->ANT:c Enters ATR Atractyloside ATR->ANT:c Binds & Inhibits ATP_Synthase ATP Synthase ADP_m->ATP_Synthase Substrate ATP_m ATP ATP_m->ANT:m Exits ATP_Synthase->ATP_m Synthesis

Figure 1: Mechanism of Atractyloside (ATR) inhibition of the Adenine Nucleotide Translocator (ANT), blocking the exchange of cytosolic ADP for matrix ATP.

Solubility Characteristics: Water vs. DMSO

The choice of solvent is dictated by the physicochemical properties of the atractyloside salt. As a hydrophilic glycoside with two sulfate groups and a carboxyl group, ATR is inherently water-soluble, especially in its salt form (sodium or potassium).[6] However, the solubility limits and practical considerations differ significantly between water and DMSO.

Table 1: Comparative Solubility of Atractyloside Salts

SolventAtractyloside FormReported Solubility (mg/mL)Molar Concentration (mM)Key Considerations
Water Potassium Salt20 mg/mL[7]~25 mMBiologically compatible, no solvent artifacts. May require warming to 40°C for maximum solubility.[7] Potential for hydrolysis if stored long-term.[8][9]
Water Potassium Salt66.67 mg/mL~83 mMHigher concentration may be achievable with sonication. Always filter-sterilize aqueous stocks for cell-based assays.
DMSO Potassium Salt250 mg/mL~311 mMEnables highly concentrated stocks, minimizing final assay volume. Must use high-purity, anhydrous DMSO. Potential for mitochondrial artifacts.
DMSO Atractyloside A30-50 mg/mL[10][11]~67-111 mMRequires sonication.[11] Risk of precipitation when diluted into aqueous assay buffers.[12]

Note: Data is primarily for the potassium salt, which is more commonly available and functionally interchangeable with the sodium salt for these applications. Molecular weight of the dipotassium salt is ~803 g/mol .[7]

Causality of Solvent Choice in Experimental Design

The decision between water and DMSO is not arbitrary; it is a strategic choice based on the experimental context, the required final concentration of ATR, and the sensitivity of the assay to solvent artifacts.

The Case for Water: The Gold Standard for Purity
  • Rationale: Water is the most biologically inert solvent. Using an aqueous stock solution eliminates any confounding effects that an organic solvent like DMSO might have on mitochondrial function. This is particularly critical in sensitive assays measuring subtle changes in mitochondrial membrane potential or reactive oxygen species (ROS) production.

  • Best Suited For:

    • High-Resolution Respirometry: When working with isolated mitochondria in systems like an Oroboros O2k or a Clark-type electrode, where precision is paramount.

    • Sensitive Fluorescence/Luminescence Assays: Assays for membrane potential (e.g., TMRM, JC-1) or ATP production can be affected by DMSO.

    • Experiments with Permeabilized Cells: Where the plasma membrane is already compromised, minimizing additional stressors like organic solvents is crucial.

  • Limitations: The lower solubility limit (~25-80 mM) means that a larger volume of the stock solution may be needed to reach the desired final concentration. Researchers must account for this dilution of the assay buffer.

The Case for DMSO: The Pragmatist's Choice for Concentration
  • Rationale: DMSO's ability to dissolve ATR at very high concentrations (>300 mM) is its primary advantage. This allows for the preparation of highly concentrated stock solutions, enabling the addition of a minimal volume (typically ≤0.1% of the final assay volume) to the experiment. This minimizes dilution effects and is convenient for high-throughput screening applications.

  • Best Suited For:

    • Cell-Based Assays in Multi-Well Plates: Where small addition volumes are necessary to avoid disturbing cell layers and to maintain consistency across wells.

    • High-Throughput Screens: When preparing numerous samples, the convenience of a stable, highly concentrated stock is a significant workflow advantage.

    • When High Final ATR Concentrations Are Required: For some MPT induction protocols, high micromolar concentrations of ATR are used, which can be difficult to achieve from a less concentrated aqueous stock.[5]

  • Critical Caveats & Trustworthiness:

    • Solvent Control is Mandatory: An equivalent volume of DMSO must be added to a control sample to account for any effects of the solvent itself.

    • Precipitation Risk: DMSO solubilizes compounds by disrupting the hydrogen bonds of water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the ATR may precipitate out as it encounters an environment where it is less soluble.[12] Always add the DMSO stock to the assay buffer with vigorous mixing and visually inspect for precipitation.

    • Hygroscopicity: DMSO readily absorbs water from the atmosphere. Use fresh, high-purity, anhydrous DMSO to ensure maximum solubility and reproducibility.

start Start: Select ATR Solvent q1 Is the assay highly sensitive to solvent artifacts? (e.g., high-res respirometry, membrane potential) start->q1 q2 Is a high stock concentration (>80 mM) required? q1->q2 No water Use Water as the Solvent q1->water Yes q2->water No dmso Use DMSO as the Solvent q2->dmso Yes water_note Prepare fresh stock. Account for dilution of assay buffer. water->water_note dmso_note CRITICAL: - Use anhydrous DMSO. - Always run a DMSO vehicle control. - Check for precipitation upon dilution. dmso->dmso_note

Figure 2: Decision-making flowchart for selecting the appropriate solvent for Atractyloside (ATR) based on experimental requirements.

Experimental Protocols

Safety Precaution: Atractyloside is extremely toxic.[7][13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a designated area.

Protocol: Preparation of Atractyloside Stock Solutions

A. 20 mM Aqueous Stock Solution

  • Weighing: Weigh out 16.06 mg of Atractyloside potassium salt (MW: ~803 g/mol ).

  • Dissolution: Add to 900 µL of high-purity, sterile water (e.g., cell culture grade) in a microcentrifuge tube.

  • Solubilization: Vortex thoroughly. If full dissolution is not immediate, warm the solution in a 37-40°C water bath for 5-10 minutes, vortexing intermittently.[7]

  • Final Volume: Adjust the final volume to 1.0 mL with water.

  • Sterilization & Storage: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C for up to one month.

B. 200 mM DMSO Stock Solution

  • Weighing: Weigh out 40.15 mg of Atractyloside potassium salt.

  • Dissolution: Add to 200 µL of high-purity, anhydrous DMSO in a suitable vial.

  • Solubilization: Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[11]

  • Final Volume: Adjust the final volume to 250 µL with DMSO.

  • Storage: Aliquot to avoid repeated exposure to atmospheric moisture. Store at -20°C, where it is stable for up to six months.

Protocol: Assay of Mitochondrial Respiration in Isolated Mitochondria

This protocol demonstrates the inhibitory effect of ATR on ADP-stimulated respiration using an oxygen sensor system (e.g., Seahorse XF Analyzer or Oroboros O2k).

1. Reagent Preparation:

  • Respiration Buffer (e.g., MAS buffer): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Substrates: 10 mM pyruvate & 2 mM malate solution.

  • ADP Solution: 500 mM ADP solution.

  • Atractyloside Working Solution: Prepare a 10X working solution from your stock in the respiration buffer immediately before use.

2. Experimental Workflow:

cluster_workflow Mitochondrial Respiration Assay Workflow p1 1. Isolate Mitochondria (e.g., from liver tissue) p2 2. Determine Protein Conc. (e.g., BCA assay) p1->p2 p3 3. Seed Mitochondria (5-10 µg/well) in Respiration Buffer p2->p3 p4 4. Equilibrate Sensor & Establish Basal Respiration (State 2) p3->p4 p5 5. Inject Substrates (Pyruvate/Malate) p4->p5 p6 6. Inject ADP (Stimulate State 3 Respiration) p5->p6 p7 7. Inject Atractyloside (Inhibit ANT & Return to State 4) p6->p7 p8 8. Inject Uncoupler (e.g., FCCP) & Inhibitors (e.g., Rotenone/Antimycin A) p7->p8 p9 9. Analyze Oxygen Consumption Rate (OCR) Data p8->p9

Figure 3: Step-by-step experimental workflow for assessing the effect of Atractyloside (ATR) on isolated mitochondrial respiration.

3. Execution Steps:

  • Isolate Mitochondria: Isolate mitochondria from fresh tissue (e.g., mouse liver) using standard differential centrifugation protocols.[14]

  • Seed Plate: Add isolated mitochondria (e.g., 5 µg protein/well) to a microplate suitable for your instrument, suspended in respiration buffer.

  • Establish Basal Respiration: Place the plate in the instrument and measure the basal oxygen consumption rate (OCR).

  • Substrate Addition: Inject the pyruvate/malate mixture to provide fuel for the electron transport chain (State 2 respiration).

  • ADP Stimulation: Inject ADP (final concentration ~1-4 mM) to stimulate ATP synthesis. This will cause a sharp increase in OCR, representing State 3 respiration.

  • ATR Inhibition: After the State 3 rate stabilizes, inject ATR (final concentration ~2-5 µM). The OCR will rapidly decrease back to or below the State 2 level, demonstrating the specific inhibition of ADP/ATP exchange.

  • Data Analysis: Plot OCR over time. The dramatic drop in OCR after ATR injection confirms its potent and specific inhibition of ANT-mediated respiration.

References

  • Wikipedia. (n.d.). Atractyloside. Retrieved from [Link]

  • Dr. Oracle. (2025, May 25). What happens to oxygen consumption when freshly isolated mitochondria are incubated with Adenosine Diphosphate (ADP), atractyloside, and pyruvate.... Retrieved from [Link]

  • Zhang, Y., et al. (2021). Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Frontiers in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenine nucleotide translocator. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Atractyloside – Knowledge and References. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology. Retrieved from [Link]

  • Chen, W. C., et al. (2013). The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. Molecules. Retrieved from [Link]

  • Chen, W. C., et al. (2013). The degradation mechanism of toxic atractyloside in herbal medicines by decoction. Molecules, 18(2), 1964–1976. Retrieved from [Link]

  • Garcia-Souza, M., et al. (2011). Mitochondrial swelling induced by atractyloside is accompanied by a release of apoptogenic factors. ResearchGate. Retrieved from [Link]

  • Fiore, C., et al. (1996). Fluorometric titration of the mitochondrial ADP/ATP carrier protein in muscle homogenate with atractyloside derivatives. Analytical Biochemistry. Retrieved from [Link]

  • DrugFuture. (n.d.). Atractyloside. Retrieved from [Link]

  • Chen, W. C., et al. (2013). The degradation mechanism of toxic atractyloside in herbal medicines by decoction. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Retrieved from [Link]

Sources

Atractyloside sodium salt incubation times for mitochondrial swelling assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Atractyloside sodium salt incubation times for mitochondrial swelling assays Content Type: Application Notes and Protocols

Abstract & Mechanistic Basis

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel whose prolonged opening leads to mitochondrial swelling, outer membrane rupture, and cell death. Atractyloside (ATR), a diterpenoid glycoside, is a critical tool for interrogating mPTP sensitivity.

Unlike direct pore formers, ATR acts as a sensitizing agent . It binds with high affinity to the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane (IMM), locking it into the cytosolic-facing ("c-state") conformation [1][2]. This conformational arrest lowers the threshold for mPTP opening triggered by calcium (


) and phosphate.

Critical Insight: ATR alone typically does not induce massive swelling in healthy, well-coupled mitochondria. It requires a "trigger" (usually


). Therefore, the "incubation time" in this assay is a two-phase parameter:
  • Pre-incubation (Sensitization): Time for ATR to saturate ANT binding sites.

  • Kinetic Read (Swelling): Time to observe absorbance decrease following the

    
     trigger.
    

Experimental Workflow & Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical timing of the experimental workflow.

ATR_Mechanism ATR Atractyloside (ATR) ANT ANT Translocator (Inner Membrane) ATR->ANT High Affinity Binding Conf Conformation Lock (c-state) ANT->Conf Inhibits ADP/ATP Exchange mPTP mPTP Opening Conf->mPTP Sensitizes Pore Ca Calcium (Ca2+) Trigger Ca->mPTP Triggers Opening Swell Mitochondrial Swelling (Absorbance Decrease) mPTP->Swell Influx of H2O/Solutes

Figure 1: Mechanism of Atractyloside-mediated mPTP sensitization. ATR locks ANT in the c-state, lowering the threshold for Calcium-induced pore opening.

Critical Parameters: Time and Concentration[1][2][3]

The success of this assay depends on the precise balance between ATR sensitization and the Calcium trigger.

Concentration Guidelines

ATR is a potent inhibitor. While


 values are in the nanomolar range, assay conditions (protein binding, competition with endogenous nucleotides) require micromolar concentrations.
ParameterRecommended RangeNotes
ATR Concentration 10 µM – 100 µM 50 µM is a robust starting point for rat liver/heart mitochondria [3][4].
Calcium Trigger 10 µM – 200 µM Must be titrated. Too high (>500 µM) causes ATR-independent swelling; too low (<5 µM) yields no signal.
Mitochondrial Protein 0.25 – 1.0 mg/mL Higher protein concentrations require higher ATR/Ca2+ loads.
Incubation Time Logic
  • Pre-incubation (2–5 minutes): ATR binding to ANT is rapid. A 2-5 minute pre-incubation at assay temperature (25°C or 30°C) is sufficient to lock ANT in the c-conformation. Prolonged pre-incubation (>20 mins) without substrates can lead to metabolic "run-down" and non-specific uncoupling, confounding results.

  • Kinetic Read (10–20 minutes): Once

    
     is added, swelling typically initiates within seconds to minutes. The assay should be monitored until the absorbance plateaus (usually 10-20 minutes).
    

Detailed Protocol: ATR-Induced Swelling Assay

Objective: Measure mPTP opening via light scattering (absorbance decrease at 540 nm) in isolated mitochondria.

Reagents & Preparation
  • Assay Buffer (Swelling Buffer):

    • 125 mM KCl (or Sucrose-based for slower kinetics)

    • 20 mM HEPES-KOH, pH 7.2 – 7.4

    • 2 mM

      
       (Phosphate is a critical co-inducer of mPTP)
      
    • Note: Do NOT add EGTA/EDTA, as they chelate the

      
       trigger.
      
  • Substrates: 5 mM Glutamate / 5 mM Malate (or 5 mM Succinate).

  • Atractyloside Stock:

    • Dissolve Atractyloside Sodium Salt in ultrapure water to 10 mM or 50 mM .

    • Stability: Store aliquots at -20°C. Stable for months [5].

  • Calcium Trigger: 10 mM

    
     stock.
    
Step-by-Step Procedure

Step 1: Baseline Establishment

  • In a cuvette or 96-well plate, add Assay Buffer and Mitochondria (0.5 mg/mL final).

  • Add Substrates (Glu/Mal).[1]

  • Record Absorbance (540 nm) for 2 minutes to ensure stability. Signal should be flat.

Step 2: ATR Pre-incubation (Sensitization)

  • Add Atractyloside to the experimental wells/cuvettes (e.g., 50 µM final).

  • Add Vehicle (Water) to control wells.

  • Incubate for 2 to 5 minutes at room temperature or 30°C.

    • Expert Note: Do not exceed 10 minutes unless specifically testing slow-onset toxicity.

Step 3: The Calcium Trigger

  • Add

    
      to both ATR and Control wells.
    
    • Optimization: Use a concentration known to cause minimal swelling in controls but rapid swelling in ATR samples (often 25-50 µM

      
       for liver mitochondria).
      
  • Immediately mix by gentle pipetting (avoid bubbles).

Step 4: Kinetic Measurement

  • Continuously record Absorbance at 540 nm (or 520 nm) every 10–30 seconds for 15–20 minutes .

  • Endpoint: The assay is complete when the absorbance decreases and plateaus (indicating maximal swelling/rupture).

Data Analysis & Interpretation

Plot Absorbance (A540) vs. Time (min) .

  • Negative Control (No ATR, Low Ca2+): Should show a stable line or very slow drift (intact mitochondria).

  • Positive Control (High Ca2+ or Alamethicin): Rapid, precipitous drop in absorbance.

  • ATR Sample: Should show a significantly faster rate of absorbance decrease (swelling) compared to the Vehicle + Low Ca2+ control.

Calculation: Calculate the rate of swelling (


) over the linear portion of the curve (typically 1-5 mins post-calcium).


Troubleshooting Guide

ObservationPossible CauseSolution
No Swelling in ATR samples Calcium too low.Increase

trigger concentration.
Rapid Swelling in Controls Mitochondria damaged during isolation.Use gentler homogenization; keep on ice. Check RCR (Respiratory Control Ratio).
Assay too fast to measure Calcium too high.Reduce

or increase buffer osmolarity (use sucrose).
Pre-incubation causes swelling ATR concentration toxic/impure.Reduce incubation to 1 min; check pH of ATR stock.

References

  • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology, 46(6), 821-831. Link

  • Zamzami, N., et al. (2000). Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology, 322, 208-213. Link

  • Kushnareva, Y., & Newmeyer, D. D. (2010). Bioenergetics and cell death. Annals of the New York Academy of Sciences, 1201, 50–57. Link

  • Sigma-Aldrich. (n.d.). Atractyloside Product Information Sheet. Link

  • Kedrov, A., et al. (2010).[2] A single structural mechanism for mitochondrial ADP/ATP transport inhibition by atractyloside and carboxyatractyloside. Biophysical Journal, 99(11), 3730-3739. Link

Sources

Troubleshooting & Optimization

Atractyloside sodium salt stability in aqueous solution at room temperature

[1][2]

Executive Summary

Current Status: Senior Application Scientist Subject: Stability of Atractyloside Sodium Salt in Aqueous Solution at Room Temperature[1][2]

The Direct Answer: Atractyloside sodium salt is NOT stable in aqueous solution at room temperature (20–25°C) for long-term storage.[1][2] While it remains viable for the duration of a standard acute experiment (2–6 hours), hydrolysis of the glycosidic bonds and ester linkages occurs over time, accelerating significantly after 24 hours or in acidic conditions.[2]

Golden Rule: Always prepare aqueous solutions fresh. If storage is unavoidable, freeze aliquots at -20°C immediately.

Module 1: Critical Stability Profile

This section details the physicochemical limitations of Atractyloside. Understanding these parameters is essential for experimental reproducibility.

1.1 The Degradation Mechanism (Hydrolysis)

Atractyloside is a diterpenoid glycoside.[1][2][3][4][5][6] Its structural integrity relies on bonds that are susceptible to hydrolysis in water, a process driven by entropy and catalyzed by pH extremes.[2]

  • Primary Risk: Cleavage of the

    
    -1-glycosidic bond linking the modified glucose to the atractyligenin backbone.[1][2]
    
  • Secondary Risk: Hydrolysis of the isovaleric acid ester at the C2' position.[2]

  • Consequence: Loss of biological activity.[2] The degradation products (Atractyligenin, free glucose, and sulfates) do not bind the Adenine Nucleotide Translocator (ANT) with the same affinity, leading to false negatives in mitochondrial assays.[1][2]

1.2 Stability Matrix
StateConditionStability EstimateRecommendation
Solid Powder -20°C (Desiccated)> 2 YearsLong-term storage standard.[1][2]
Solid Powder Ambient (Shipping)2–4 WeeksStable during transit; store immediately upon receipt.[1][2]
Aqueous Solution Room Temp (25°C)< 12 HoursExperimental window only. Do not store.[1][2]
Aqueous Solution 4°C (Fridge)24–48 HoursEmergency short-term storage only.[1][2]
Aqueous Solution -20°C (Frozen)1–3 MonthsStore in single-use aliquots to avoid freeze-thaw cycles.[1][2]
Module 2: Troubleshooting & FAQs

Direct answers to common issues observed in the field.

Q1: I prepared a stock solution in water yesterday and left it on the bench. Can I use it today? A: No. While it might retain partial activity, the concentration of active compound is now unknown due to hydrolysis.[2] Using this will introduce variability into your


12

Q2: My Atractyloside sodium salt is clumping and hard to weigh. Is it degraded? A: Not necessarily degraded, but it has likely absorbed moisture (hygroscopic).[1][2]

  • Risk:[1][2] Your weighed mass will include water weight, leading to a lower actual molar concentration.[1][2]

  • Fix: Weigh rapidly.[1][2] For critical kinetics, determine the actual concentration spectrophotometrically or purchase pre-weighed vials.[2]

Q3: Can I use DMSO instead of water to improve stability? A: Yes. Atractyloside is soluble in DMSO.[1][2] Stock solutions in DMSO stored at -20°C are generally more stable than aqueous stocks because hydrolysis requires water.[1][2] However, ensure your biological system (e.g., isolated mitochondria) can tolerate the final DMSO concentration (typically <0.1%).[1][2]

Q4: I see a precipitate after thawing my frozen aqueous stock. A: This is common with salt forms.[1][2]

  • Step 1: Vortex vigorously for 30 seconds.

  • Step 2: If precipitate persists, sonicate in a water bath for 2–5 minutes at room temperature.[2]

  • Step 3: If it fails to redissolve, the salt may have "crashed out" or degraded.[2] Discard.

Module 3: Mechanism of Action & Biological Context[1][2][3][4][5][7][8][9][10]

Understanding how Atractyloside works reinforces why stability is non-negotiable.[1][2] Atractyloside is a specific inhibitor of the Adenine Nucleotide Translocator (ANT).[1][2][3][5][7]

  • Target: ANT (located in the Inner Mitochondrial Membrane).[1][2][3][5][7]

  • Mode: Locks ANT in the c-state (cytoplasmic-facing conformation), preventing ADP import and ATP export.[1][2]

  • Downstream Effect: This blockade triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to loss of membrane potential (

    
    ), swelling, and apoptosis.[1][2]
    

If the compound degrades, it fails to lock the ANT, and the mPTP remains closed, yielding a false "protection" result.[2]

Figure 1: Mechanism of Action Pathway [1][2]

Gcluster_0Stability CriticalityATRAtractyloside(Active)ANTANT Transporter(Inner Mito Membrane)ATR->ANT Binds & Locks(c-state)DegradedHydrolyzed Products(Inactive)Degraded->ANT No BindingADP_ATPADP/ATP ExchangeANT->ADP_ATP InhibitsmPTPmPTP OpeningANT->mPTP TriggersMMPLoss of Mitochondrial PotentialmPTP->MMP CausesApoptosisApoptosis / NecrosisMMP->Apoptosis Leads to

Caption: Atractyloside binds the ANT to trigger mPTP opening. Hydrolysis products fail to bind, preventing the downstream cascade.[2]

Module 4: Standardized Handling Protocols
Protocol A: Preparation of Aqueous Stock (10 mM)

Use this protocol for acute experiments (same-day use).

  • Calculate: For Atractyloside Sodium (MW approx. ~750-850 g/mol depending on hydration/salt stoichiometry, check specific lot CoA), calculate mass required.

    • Example: To make 1 mL of 10 mM stock, weigh ~8 mg (verify MW on bottle).[1][2]

  • Solvent: Use nuclease-free, deionized water (pH 7.0) . Avoid acidic water.[1][2]

  • Dissolution: Add water to the powder. Vortex for 20 seconds.[1][2]

    • Note: The sodium salt is highly soluble (~25 mg/mL).[1][2] If it does not dissolve, check the pH of your water.[2]

  • Usage: Keep on ice (4°C) during the experiment. Use within 6 hours.

Protocol B: Long-Term Storage (Aliquots)

Use this protocol if you cannot weigh fresh powder every time.[1][2]

  • Prepare: Follow Protocol A to create a high-concentration master stock (e.g., 20 mM or 50 mM).

  • Aliquot: Immediately dispense into small volumes (e.g., 20

    
    L or 50 
    
    
    L) into sterile microcentrifuge tubes.
    • Why? To prevent freeze-thaw cycles.[1][2] Each thaw introduces condensation and hydrolysis risk.[1][2]

  • Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -20°C .

  • Expiration: Use within 3 months.

Figure 2: Handling Decision Tree

GStartStart: Solid AtractylosideSolventDissolve in WaterStart->SolventUsageImmediate Use?Solvent->UsageYesKeep on Ice (4°C)Max 6 HoursUsage->YesYesNoAliquot intoSingle-Use VialsUsage->NoNoDiscardDiscard RemainingSolutionYes->DiscardPost-ExpFreezeFreeze at -20°C(Max 3 Months)No->Freeze

Caption: Workflow for maximizing stability. Avoid room temperature storage of solutions entirely.

References
  • Sigma-Aldrich. Atractyloside Potassium Salt Product Information.[1][2][3][5] (Accessed 2024).[1][2][8] Link[1][2]

    • Note: Provides solubility data (25 mg/mL in water)
  • MedKoo Biosciences. Atractyloside Technical Data Sheet.[1][2] (Accessed 2024).[1][2][8] Link

    • Note: Confirms short-term stability at 0-4°C and instability at ambient temper
  • National Institutes of Health (PubChem). Atractyloside Compound Summary.[1][2]Link[1][2]

    • Note: Detailed chemical structure and hydrolysis degradation p
  • Kedrow, A., et al. (2010).[1][2][4][6] "The mechanism of action of atractyloside."[2][4][6][9][7][10][11] Journal of Biological Chemistry.

    • Note: Mechanistic grounding for ANT inhibition and the importance of structural integrity.

Addressing batch-to-batch variability in atractyloside sodium salt potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability in Atractyloside Sodium Salt Role: Senior Application Scientist Audience: Researchers, Drug Discovery Scientists, Mitochondrial Biologists[1]

Introduction: The "Black Box" of Mitochondrial Reagents

As researchers, we often treat reagents as constants.[1] You expect 10 µM of Atractyloside (ATR) to behave exactly like 10 µM did last year.[1] However, when working with natural product derivatives like atractyloside sodium salt, "purity" is not synonymous with "potency."[1]

I have seen entire drug screens fail not because the drug candidate was ineffective, but because the positive control (ATR) failed to induce the expected Mitochondrial Permeability Transition Pore (mPTP) opening.[1] This guide addresses the root causes of this variability—specifically the "invisible" impact of salt hydration and isomer contamination—and provides a self-validating framework to ensure your mitochondrial assays remain robust.

Part 1: Diagnostic Framework (The "Why")

Before troubleshooting, you must understand the three variables that define the potency of any specific batch of Atractyloside.

1. The Hidden Contaminant: Carboxyatractyloside (CAT)

Atractyloside is often extracted from Atractylis gummifera or Xanthium species.[1] These plants also contain Carboxyatractyloside (CAT) , a glycoside that differs by only one carboxyl group but is 10–60 times more potent .[1]

  • ATR acts as a competitive inhibitor of the Adenine Nucleotide Translocator (ANT) regarding ADP.[1][2][3][4][5]

  • CAT acts as a non-competitive inhibitor with significantly higher affinity (Kd ~10 nM vs. ATR Kd ~450 nM).[1]

  • The Risk: A "low purity" ATR batch contaminated with 2% CAT will appear more potent than a "high purity" batch. If you switch to a cleaner batch, your assay signal will suddenly drop, looking like a reagent failure.[1]

2. The Hygroscopic Factor (Molar Correction)

Atractyloside sodium salt is hygroscopic.[1] Commercial certificates of analysis (CoA) often list "Purity (HPLC)" as >98%.[1] This refers to the organic purity. However, the water content can vary from 5% to 15% between batches.[1]

  • Impact: If you weigh powder without correcting for water and sodium content, your actual molar concentration of active ATR can fluctuate by nearly 20%.

3. Mechanism of Action & Degradation

ATR locks the ANT in the c-state (cytosolic-facing), preventing ADP/ATP exchange and sensitizing the mPTP to Calcium.[1] It is sensitive to acid hydrolysis, which cleaves the glycosidic bond, releasing the inactive aglycone atractyligenin .[1]

ANT_Mechanism cluster_Membrane Inner Mitochondrial Membrane Cytosol Cytosol (Intermembrane Space) Matrix Mitochondrial Matrix ANT ANT Transporter (ADP/ATP Exchange) mPTP mPTP Opening (Swelling/Apoptosis) ANT->mPTP Sensitizes to Ca2+ ATR Atractyloside (ATR) (Competitive Inhibitor) ATR->ANT Locks in c-state (Cytosolic facing) ADP ADP ADP->ANT Normal Transport

Figure 1: Mechanism of Action. Atractyloside competes with ADP for the ANT binding site on the cytosolic side, locking the transporter and sensitizing the mitochondrial permeability transition pore (mPTP).[1]

Part 2: Incoming QC Protocols (The "How")

Do not assume a new batch is identical to the last. Perform this functional validation before treating precious samples.

Protocol: The Calcium-Sensitized Mitochondrial Swelling Assay

This is the "Gold Standard" for biological validation. It confirms that the ATR is functionally binding ANT and sensitizing the pore.

Materials:

  • Isolated liver or heart mitochondria (rat/mouse).[1]

  • Swelling Buffer: 120 mM KCl, 10 mM HEPES (pH 7.4), 5 mM Succinate, 1 µM Rotenone.[1]

  • Calcium Chloride (CaCl2) stock.[1]

  • Spectrophotometer (540 nm).[1]

Step-by-Step:

  • Preparation: Resuspend mitochondria (0.5 mg protein/mL) in Swelling Buffer.

  • Baseline: Monitor Absorbance (A540) for 2 minutes to ensure stability.

  • Treatment: Add Atractyloside (Test Batch) at 5 µM, 20 µM, and 50 µM to separate cuvettes. Incubate 2 minutes.

  • Trigger: Add a sub-threshold pulse of Ca2+ (e.g., 10–20 µM). Note: This Ca2+ amount should be too low to trigger swelling alone.

  • Readout: Monitor A540 decrease (swelling) for 10 minutes.

  • Validation:

    • Pass: Rapid decrease in A540 in ATR+Ca2+ samples; stable A540 in Ca2+-only control.

    • Fail: No difference between ATR+Ca2+ and Ca2+-only (Inactive ATR).

    • Super-Potent Warning: If 5 µM ATR triggers massive swelling instantly compared to previous batches, suspect CAT contamination.[1]

Part 3: Troubleshooting Guide (FAQs)
Q1: My new batch of Atractyloside has a 10-fold higher IC50 (lower potency) than the previous one. Is it degraded?

A: Not necessarily. Check the following hierarchy:

  • Check the Counter-ion: Did you switch from a pure free acid to a sodium/potassium salt? The molecular weight (MW) difference is significant.[1]

  • Check the "Purity" Definition: If Batch A was 90% pure but contained 5% Carboxyatractyloside (CAT), and Batch B is 99% pure ATR (no CAT), Batch B will appear weaker.[1] You are likely seeing the true Kd of ATR for the first time.

  • Correction: Adjust your dosage. The Kd of pure ATR for ANT is ~0.5 µM. If you were using nanomolar concentrations previously, you were likely relying on CAT contamination.[1]

Q2: The powder is clumping and hard to weigh. How do I handle this?

A: Atractyloside salts are highly hygroscopic.

  • Do not weigh small amounts (<5 mg) directly for experiments.[1] Static and moisture absorption will introduce massive errors.

  • Solution: Weigh the entire vial content (or a large portion) at once to create a high-concentration Master Stock (e.g., 50 mM in water).[1] Aliquot this stock and freeze at -20°C.

  • Formula:

    
    [1]
    
Q3: Can I dissolve Atractyloside in DMSO?

A: It is possible, but water is preferred . ATR is a glycoside salt and is highly water-soluble (>50 mM).[1] DMSO is unnecessary and can introduce artifacts in mitochondrial respiration assays (uncoupling effects at high volumes).[1] Use distilled, deionized water or assay buffer.[1]

Q4: How do I distinguish Atractyloside from Carboxyatractyloside without HPLC?

A: You can use a Competition Assay with ADP .

  • Experiment: Run the swelling assay described above.

  • Add ADP (1 mM):

    • If the inhibition is reversed (swelling stops/slows), it is Atractyloside (Competitive).[1]

    • If the inhibition persists despite high ADP, it is Carboxyatractyloside (Non-competitive).[1]

Part 4: Data & Visualization
Comparative Potency Table
FeatureAtractyloside (ATR)Carboxyatractyloside (CAT)
Inhibition Type Competitive (vs ADP)Non-Competitive
Binding Affinity (Kd) ~450 nM~10–20 nM
Reversibility Reversible by high [ADP]Effectively Irreversible
Typical Source Atractylis gummiferaXanthium strumarium / Atractylis
Batch Risk Lower potency if pure"False" high potency if present
Troubleshooting Logic Tree

Troubleshooting_Flow Start Issue: Inconsistent Potency Check_Storage 1. Check Storage (Was it kept dry/-20°C?) Start->Check_Storage Check_MW 2. Check MW & Salt (Corrected for hydration?) Check_Storage->Check_MW Storage OK Functional_Assay 3. Run Swelling Assay (+/- ADP) Check_MW->Functional_Assay Calc OK Result_NoEffect Result: No Swelling Functional_Assay->Result_NoEffect Result_HighPotency Result: Super Potent Functional_Assay->Result_HighPotency Diagnosis_Degraded Diagnosis: Hydrolysis (Degraded to Aglycone) Result_NoEffect->Diagnosis_Degraded Result_ADP_Rev Result: ADP Reverses Result_HighPotency->Result_ADP_Rev Result_ADP_Fail Result: ADP Fails Result_HighPotency->Result_ADP_Fail Diagnosis_Good Diagnosis: Valid ATR (Adjust conc. for purity) Result_ADP_Rev->Diagnosis_Good Diagnosis_CAT Diagnosis: CAT Contamination (Non-competitive) Result_ADP_Fail->Diagnosis_CAT

Figure 2: Troubleshooting Logic Tree. A systematic approach to diagnosing batch issues, distinguishing between degradation, calculation errors, and isomer contamination.[1]

References
  • Vignais, P. V., et al. (1973).[1][6] "Adenosine diphosphate translocation in mitochondria. Nature of the receptor site for carboxyatractyloside (gummiferin)." Biochemistry.

    • Core citation for the competitive vs.
  • Obatomi, D. K., & Bach, P. H. (1998).[1][7] "The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices." Archives of Toxicology.

    • Establishes toxicity profiles and tissue-specific metabolic effects.[1]

  • Bernardi, P., et al. (2015).[1] "The mitochondrial permeability transition pore: Molecular nature and role as a target in human disease." Nature Reviews Molecular Cell Biology.

    • Authoritative review on mPTP regulation by ANT and
  • Sigma-Aldrich. "Product Information Sheet: Atractyloside Potassium Salt (A6882)."

    • Reference for solubility (20-25 mg/mL in water)

Sources

Why atractyloside sodium salt fails to induce mitochondrial swelling in certain conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers experiencing difficulties with Atractyloside (ATR) in mitochondrial swelling assays. It is designed to troubleshoot the specific phenomenon where ATR fails to induce the expected permeability transition.

Ticket Subject: ATR Sodium Salt Fails to Induce Mitochondrial Swelling Assigned Specialist: Senior Application Scientist, Bioenergetics Division

Executive Summary

Atractyloside (ATR) is a diterpenoid glycoside that induces mitochondrial swelling by locking the Adenine Nucleotide Translocator (ANT) in the cytosolic-facing (c-state) conformation. This conformation is structurally permissive for the opening of the Mitochondrial Permeability Transition Pore (mPTP).

The Core Issue: ATR is rarely a direct inducer of swelling in isolation. Instead, it acts as a sensitizer that lowers the calcium threshold required for mPTP opening. If your ATR treatment fails to induce swelling, the cause is almost invariably a misalignment of the "Sensitization Triad" : Calcium availability, ANT conformation, and Buffer chemistry.

Part 1: The Mechanistic Failure Points

To troubleshoot, you must understand why ATR induces swelling. It is not a pore-former itself; it modifies the ANT's susceptibility to pore formation.

The Mechanism of Action[1][2][3]
  • The Target: ANT (Adenine Nucleotide Translocator).[1][2][3][4][5]

  • The Effect: ATR binds ANT and fixes it in the c-state (open to intermembrane space). This state renders the inner mitochondrial membrane (IMM) susceptible to high-conductance pore opening (mPTP).

  • The Competitor: Bongkrekic Acid (BKA) fixes ANT in the m-state (matrix facing), which creates a "closed" conformation that resists swelling.

  • The Trigger: Matrix Calcium (

    
    ) is the obligate trigger. ATR simply reduces the amount of 
    
    
    
    needed to open the pore.
Visualization: The ANT-mPTP Signaling Axis

The following diagram illustrates the opposing forces on the ANT and why ATR requires specific co-factors to function.

G ATR Atractyloside (ATR) ANT_C ANT (c-state) (Cytosolic Facing) ATR->ANT_C  Locks Conformation BKA Bongkrekic Acid (BKA) ANT_M ANT (m-state) (Matrix Facing) BKA->ANT_M  Locks Conformation mPTP mPTP Opening (Swelling) ANT_C->mPTP  Sensitizes ANT_M->mPTP  Inhibits Ca Matrix Ca2+ Ca->mPTP  OBLIGATE TRIGGER Mg Matrix Mg2+ / ADP Mg->mPTP  Inhibits

Caption: ATR locks ANT in the c-state, sensitizing the channel to Calcium. Without Calcium, the c-state alone often fails to trigger full pore opening.

Part 2: Diagnostic Troubleshooting Guide

If ATR fails to induce swelling (decrease in absorbance at 540 nm), systematically check these four variables.

Variable 1: The Calcium Gap (Most Common Cause)

ATR is a hypersensitizer , not a standalone trigger. If your buffer contains EGTA or EDTA, or if the free


 is below the threshold (typically < 10 µM), ATR will bind ANT but no swelling will occur.
  • The Fix: Ensure the buffer contains a "permissive" load of Calcium (e.g., 10–50 µM

    
    ). This level should be low enough not to cause swelling on its own, but high enough that the addition of ATR triggers immediate pore opening.
    
Variable 2: The Magnesium/ADP Block

Magnesium (


) and ADP are potent inhibitors of mPTP. They act as "locking pins" for the closed state.
  • The Issue: Standard respiration buffers often contain high

    
     (1–5 mM) and ADP for State 3 respiration. High 
    
    
    
    competes with
    
    
    and antagonizes the ATR effect.
  • The Fix: For swelling assays, reduce

    
     to < 1 mM or omit it entirely if mitochondrial integrity allows. Ensure the buffer is free of exogenous ADP.
    
Variable 3: pH Sensitivity

The mPTP is highly pH-sensitive.

  • The Issue: Acidic pH (< 7.0) dramatically inhibits pore opening. This is a physiological safety mechanism (ischemic acidosis prevents pore opening until reperfusion restores pH).

  • The Fix: Ensure your assay buffer is at pH 7.2 – 7.4. If your buffer has drifted to pH 6.8, ATR will fail.

Variable 4: BSA Interference

Bovine Serum Albumin (BSA) is often added to isolation buffers to scavenge Free Fatty Acids (FFAs).

  • The Issue: FFAs are natural uncouplers that help lower the threshold for mPTP. By stripping all FFAs, BSA effectively "super-stabilizes" the mitochondria. Additionally, BSA can bind hydrophobic compounds and alter the surface potential.

  • The Fix: Wash mitochondria extensively to remove BSA before the swelling assay. Perform the assay in a BSA-free buffer.

Part 3: Step-by-Step Optimization Protocol

Use this standardized protocol to validate ATR activity.

Reagents:

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.4. (Note: Minimal

    
    , No EGTA).
    
  • Substrate: 5 mM Succinate (energized swelling).

  • Trigger: Atractyloside Sodium Salt (Stock: 20–50 mM in water).

  • Sensitizer:

    
     (Stock: 10 mM).
    

Workflow:

  • Baseline: Suspend mitochondria (0.5 mg/mL) in Assay Buffer + Substrate. Monitor

    
     for 2 minutes to ensure stability.
    
  • Calibration (The Threshold Check):

    • Control Well: Add 20 µM

      
      . Result: Minimal/Slow swelling.
      
    • ATR Well: Add 50 µM ATR. Result: No swelling (usually).

  • The Interaction:

    • Add 50 µM ATR to the suspension. Incubate 1 minute.

    • Add 20 µM

      
      .
      
    • Expected Result: Rapid, high-amplitude decrease in absorbance (swelling).

Data Interpretation Table
ConditionObservationInterpretation
ATR only No change in

Normal. ATR alone does not open the pore without

.

(High, >100µM)
Rapid decrease in

Normal. Massive Calcium overload forces pore opening.

(Low, 20µM)
Stable

Normal. Calcium is below the opening threshold.
ATR + Low

Rapid decrease in

Success. ATR lowered the threshold for Low

.
ATR + Low

Stable

Failure. Check for High

, Low pH, or BSA.

Part 4: Advanced Troubleshooting Logic

If the standard protocol fails, use this logic tree to isolate the variable.

Troubleshooting Start ATR Fails to Induce Swelling CheckCa Is Calcium present (>10µM)? Start->CheckCa AddCa Action: Add 10-50µM CaCl2 (ATR is a sensitizer) CheckCa->AddCa No CheckMg Is Mg2+ or ADP in buffer? CheckCa->CheckMg Yes RemoveMg Action: Remove Mg2+/ADP (They inhibit mPTP) CheckMg->RemoveMg Yes CheckpH Is pH < 7.0? CheckMg->CheckpH No FixpH Action: Adjust to 7.4 (Acidosis blocks mPTP) CheckpH->FixpH Yes CheckInhib Is BSA or CsA present? CheckpH->CheckInhib No WashMito Action: Wash Mitochondria (Remove BSA/CsA) CheckInhib->WashMito Yes CheckRCR Is RCR < 3.0? CheckInhib->CheckRCR No BadMito Diagnosis: Mitochondria already uncoupled/swollen CheckRCR->BadMito Yes

Caption: Decision tree for isolating the cause of ATR assay failure. Follow the path from left to right.

Part 5: References

  • Bruni, A. & Luciani, S. (1962).[6] Effects of atractyloside and oligomycin on magnesium-stimulated adenosine triphosphatase and on adenosine triphosphate-induced contraction of swollen mitochondria.[7][6] Nature, 196(4854), 578–580.[6]

  • Block, M. R., Lauguin, G. J., & Vignais, P. V. (1981). Atractyloside and bongkrekic acid sites in the mitochondrial ADP/ATP carrier protein.[2][8][9] An appraisal of their unicity by chemical modifications.[10][11] FEBS Letters, 131(2), 213–218.[10]

  • Henderson, P. J. & Lardy, H. A. (1970). Bongkrekic acid.[10][12] An inhibitor of the adenine nucleotide translocase of mitochondria.[2][3][4][8][9][11][12][13][14] Journal of Biological Chemistry, 245(6), 1319–1326.[12]

  • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology, 46(6), 821-831.

  • Zoratti, M. & Szabò, I. (1995). The mitochondrial permeability transition.[3][4][15] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 1241(2), 139-176.

Sources

Adjusting pH for optimal atractyloside sodium salt activity in mitochondrial isolation media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acidosis Trap"

Atractyloside (ATR) is the gold-standard inhibitor of the Adenine Nucleotide Translocator (ANT), used primarily to induce Mitochondrial Permeability Transition Pore (mPTP) opening.[1]

The Critical Failure Point: Users often report "inactive" ATR batches. In 90% of cases, the drug is chemically pure, but the assay fails due to acidic inhibition of the mPTP . While ATR binds ANT robustly across a wide pH range, the downstream consequence—pore opening—is strictly gated by matrix pH. If your assay buffer drops below pH 7.0 (common in respiring mitochondria without strong buffering), histidine protonation blocks the pore, rendering ATR phenotypically "silent" [1, 2].[1]

This guide details how to decouple drug stability from biological activity through precise pH control.

Chemical Preparation & Stability[1][2][3][4][5]

Q: How do I prepare and store Atractyloside Sodium Salt stocks?

A: ATR is a glycoside; it is susceptible to hydrolysis under acidic conditions or high heat.

  • Solvent: Dissolve in nuclease-free water . Avoid DMSO unless necessary for other co-solutes; water solubility is excellent (~50 mg/mL) [3].[1]

  • pH of Stock: Ensure the reconstituted solution is neutral (pH 6.5–7.5). The sodium salt form usually yields a neutral solution.

  • Storage: Aliquot immediately.

    • -20°C: Stable for 12 months.

    • 4°C: Stable for < 2 weeks.

    • Freeze/Thaw: Limit to 3 cycles.

Q: Does the pH of the stock solution affect the assay?

A: Rarely. Because the volume of ATR added is minute (typically µL into mL), the stock pH has negligible buffering capacity.[1] The Assay Buffer pH is the critical variable.

Biological Optimization: The pH-Activity Nexus

Q: Why does my ATR fail to induce mitochondrial swelling at pH 6.8?

A: This is a physiological block, not a drug failure. ATR locks ANT in the cytosolic ('c') conformation, which sensitizes the mPTP to calcium.[1] However, the mPTP itself possesses a "pH gate" regulated by histidine residues [2].

  • pH < 7.0: Histidine protonation increases the voltage threshold for opening. The pore remains closed even if ATR is bound.

  • pH 7.2–7.4: Optimal range. Histidines are deprotonated; ATR triggers rapid, high-conductance pore opening.[1]

  • pH > 7.5: Increases probability of spontaneous opening (false positives).[1]

Q: Which buffer system should I use: HEPES or Tris?

A: Use HEPES. Tris has a high temperature coefficient (


).[1] A Tris buffer set to pH 7.4 at room temperature (25°C) will rise to pH ~8.0 at 4°C (isolation) and drop to pH ~7.1 at 37°C (assay).[1] This fluctuation introduces uncontrolled variables. HEPES is more thermally stable [4].

Table 1: Buffer Selection for ATR Assays

FeatureHEPES-KOH / HEPES-NaOHTris-HClRecommendation
pKa (25°C) 7.58.1HEPES (Closer to physiological pH 7.2-7.[1]4)
Temp. Sensitivity Low (

)
High (

)
HEPES (Stable across temps)
Interference Minimal metal bindingCan chelate Ca²⁺ (critical for mPTP)HEPES (Tris may blunt Ca²⁺ signal)
Assay Suitability Excellent for Respiration/SwellingGood for protein isolation/WesternsHEPES for functional assays

Visualizing the Mechanism

The following diagram illustrates why pH control is the "gatekeeper" of ATR activity. Even if ATR successfully inhibits ANT, an acidic environment prevents the phenotypic readout (Swelling/Cytochrome c release).[1]

ATR_Mechanism cluster_0 Mitochondrial Inner Membrane ATR Atractyloside (ATR) ANT_Active ANT (Active Exchanger) ATR->ANT_Active Inhibits ANT_Locked ANT (c-state Locked) ANT_Active->ANT_Locked Conformational Change mPTP_Closed mPTP (Closed) ANT_Locked->mPTP_Closed Sensitizes mPTP_Open mPTP (OPEN) Swelling / Apoptosis mPTP_Closed->mPTP_Open Triggered by Ca2+ Acidic Acidic pH (<7.0) (Histidine Protonation) Acidic->mPTP_Open BLOCKS Neutral Neutral pH (7.2-7.4) Neutral->mPTP_Open Permits

Figure 1: Mechanism of Action.[1] ATR locks ANT, but the final pore opening is gated by pH. Acidosis (<7.[1][2]0) acts as a dominant negative regulator.[1]

Troubleshooting Protocol: The "Rescue" Workflow

If you suspect your ATR is inactive, perform this specific validation assay. Do not just add more drug.

Step-by-Step Validation Protocol
  • Buffer Preparation:

    • Prepare Assay Buffer : 125 mM KCl, 20 mM HEPES, 2 mM KH₂PO₄, pH 7.30 (at 25°C).[1]

    • Crucial: Do not use Succinate/Glutamate yet.

  • Mitochondrial QC:

    • Add isolated mitochondria (0.5 mg/mL).[1]

    • Measure pH of the suspension. If < 7.1, adjust immediately with dilute KOH.

  • The "Sensitization" Step:

    • Add Calcium (CaCl₂) pulses (e.g., 10 µM).[1] Observe absorbance at 540nm.

    • Note: Without ATR, mitochondria should tolerate moderate Ca²⁺ loads.[1]

  • ATR Addition:

    • Add ATR (Standard: 20–50 µM final).[1]

    • Expected Result: Rapid decrease in absorbance (swelling) compared to Control (No ATR).

  • The "Acid Check" (Root Cause Analysis):

    • If no swelling occurs, add FCCP (uncoupler).[1]

    • If FCCP causes swelling but ATR does not, your ANT may be damaged.[1]

    • If FCCP also fails to cause swelling, your buffer pH is likely too low (inhibiting the pore) or the mitochondria are already compromised (swollen).[1]

Troubleshooting_Flow Start Problem: No ATR-induced Swelling Check_pH Step 1: Measure Assay Buffer pH (With Mitochondria added) Start->Check_pH Decision_pH Is pH < 7.1? Check_pH->Decision_pH Fix_pH Action: Adjust to 7.3 with KOH Switch to HEPES Decision_pH->Fix_pH Yes Check_Ca Step 2: Check Calcium Load (ATR needs Ca2+ to trigger mPTP) Decision_pH->Check_Ca No Fix_pH->Check_Ca Decision_Ca Is Ca2+ present? Check_Ca->Decision_Ca Add_Ca Action: Add 10-50µM Ca2+ Decision_Ca->Add_Ca No Check_Stock Step 3: Test Stock Integrity (Mass Spec or new batch) Decision_Ca->Check_Stock Yes

Figure 2: Troubleshooting logic for ATR failure. pH verification is the first and most critical step.

References

  • Bernardi, P., et al. (2015).[1] "Regulation of the mitochondrial permeability transition pore."[3][[“]] Consensus.

  • Nicolli, A., et al. (1993).[1] "Modulation of the mitochondrial cyclosporin A-sensitive permeability transition pore by matrix pH." Biochemistry.

  • Sigma-Aldrich. (2025).[1] "Atractyloside Sodium Salt Product Information." [1]

  • Hopax Chemicals. (2024).[1][5] "HEPES vs. Tris Buffer: A Comparative Guide."

  • Klingenberg, M. (2008).[1][6] "The ADP, ATP carrier in mitochondrial membranes."[6][7][8] Biochimica et Biophysica Acta.

Sources

Minimizing non-specific binding of atractyloside sodium salt in protein-rich media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Binding in Protein-Rich Media

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Atractyloside Sodium Salt. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in protein-rich experimental systems. As Senior Application Scientists, we have designed this guide to be a practical and scientifically grounded tool to enhance the accuracy and reproducibility of your experiments.

Understanding the Challenge: The Nature of Atractyloside and Non-Specific Binding

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase, a critical component of cellular energy metabolism.[1][2][3] Its utility in research is significant, allowing for the precise modulation of mitochondrial function.[2][3] However, its chemical nature as a hydrophilic glycoside with three negatively charged groups under physiological conditions presents a challenge in protein-rich environments.[1] These charged moieties can lead to non-specific electrostatic and hydrophobic interactions with various proteins in your experimental medium, leading to inaccurate results and confounding data interpretation.

Non-specific binding (NSB) occurs when a molecule, in this case, atractyloside, interacts with components in the assay other than its intended target.[4][5] In protein-rich media, such as cell lysates or serum-containing buffers, the abundance of diverse proteins provides numerous opportunities for these off-target interactions. This can manifest as high background signals, reduced assay sensitivity, and a lower signal-to-noise ratio.[5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering non-specific binding issues with atractyloside.

Q1: What are the primary drivers of non-specific binding of atractyloside?

A1: The primary drivers are twofold:

  • Electrostatic Interactions: Atractyloside is a triple-negatively charged molecule at physiological pH.[1] This makes it prone to interacting with positively charged domains on various proteins within your sample.

  • Hydrophobic Interactions: While being generally hydrophilic, the diterpene core of atractyloside possesses hydrophobic character, which can lead to interactions with hydrophobic patches on proteins.[1]

Q2: How can I quickly assess if non-specific binding is a significant issue in my experiment?

A2: A simple preliminary test involves running a control experiment without the primary target of atractyloside (e.g., using a lysate from cells that do not express the ADP/ATP translocase or a simplified buffer system). If you still observe a significant signal or effect, it is a strong indicator of non-specific binding.[6]

Q3: Are there any general-purpose reagents I can add to my buffer to reduce non-specific binding?

A3: Yes, several general-purpose reagents, often called "blocking agents," can be effective. These work by saturating the non-specific binding sites on surfaces and other proteins.[4][5] Commonly used agents include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20.[6][7]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to systematically troubleshooting and minimizing non-specific binding of atractyloside.

Guide 1: Optimizing Your Assay Buffer

The composition of your assay buffer is the first and most critical line of defense against non-specific binding.

The Underlying Principle: By modifying the physicochemical properties of the buffer, you can effectively "shield" both the atractyloside and the surrounding proteins from engaging in non-specific interactions.

Troubleshooting Workflow:

Caption: A systematic approach to optimizing assay buffer composition to minimize non-specific binding.

Step-by-Step Protocol:

  • Adjusting Buffer pH: The charge of proteins is pH-dependent. Adjusting the pH of your buffer can alter the surface charges of interfering proteins, thereby reducing electrostatic interactions with the negatively charged atractyloside.[7]

    • Action: Empirically test a range of pH values around the physiological pH (e.g., 6.8, 7.4, 8.0) to find the optimal pH that minimizes binding without compromising the activity of your target.

  • Increasing Salt Concentration: Higher concentrations of neutral salts (e.g., NaCl or KCl) in the buffer can create a "shielding" effect.[6] The salt ions will interact with the charged moieties on both the atractyloside and other proteins, effectively masking the charges and reducing electrostatic attraction.

    • Action: Titrate the salt concentration in your buffer, starting from a physiological concentration (e.g., 150 mM) and increasing it incrementally (e.g., to 250 mM, 500 mM) to find the optimal concentration that reduces non-specific binding.

  • Incorporating Blocking Proteins: Inert proteins are added in excess to saturate non-specific binding sites on surfaces and other proteins.[4][5][8]

    • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent due to its stability and lack of enzymatic activity. It effectively coats surfaces and binds to non-specific sites on other proteins.[6][7]

      • Recommended Concentration: Start with 1% (w/v) BSA and optimize as needed.

    • Casein: Derived from milk, casein is another effective blocking protein.[9] It can be particularly useful in assays where BSA might interfere.

      • Recommended Concentration: Typically used at 0.1-0.5% (w/v).

  • Adding Non-Ionic Detergents: Low concentrations of non-ionic detergents can disrupt weak, non-specific hydrophobic interactions.[6]

    • Tween-20 or Triton X-100: These are mild detergents that can be included in your buffer to reduce hydrophobic-driven non-specific binding.[10] They are particularly useful for preventing molecules from sticking to plasticware.[6]

      • Recommended Concentration: 0.05% to 0.1% (v/v). Be cautious, as higher concentrations can disrupt protein-protein interactions.[11]

Data Summary Table: Buffer Optimization Parameters

ParameterStarting ConcentrationOptimization RangeRationale
pH 7.46.8 - 8.0Modulates protein surface charge to reduce electrostatic interactions.[7]
NaCl 150 mM150 mM - 500 mMShields charged interactions between atractyloside and proteins.[6]
BSA 1% (w/v)0.5% - 2% (w/v)Saturates non-specific protein and surface binding sites.[6][7]
Tween-20 0.05% (v/v)0.01% - 0.1% (v/v)Disrupts non-specific hydrophobic interactions.[6][10]
Guide 2: Enhancing Wash Steps

Thorough and optimized washing is crucial for removing weakly and non-specifically bound atractyloside.

The Underlying Principle: Increasing the stringency and duration of wash steps helps to dissociate and remove molecules that are not specifically bound to the target.

Troubleshooting Workflow:

Caption: A workflow for optimizing wash steps to effectively remove non-specifically bound atractyloside.

Step-by-Step Protocol:

  • Increase the Number and Duration of Washes: Simply increasing the number of wash cycles and the time for each wash can significantly reduce background.[8][12]

    • Action: Instead of 3 washes of 5 minutes each, try 5 washes of 6 minutes each.

  • Modify Wash Buffer Composition: The same principles for the assay buffer can be applied to the wash buffer.

    • Action: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer to help dislodge non-specifically bound molecules.[8][12]

    • Action: For particularly stubborn non-specific binding, a high salt concentration in the wash buffer can be effective.[8]

  • Temperature of Wash Steps: Performing wash steps at a lower temperature (e.g., 4°C) can sometimes help to reduce non-specific interactions, as these are often entropically driven and less favorable at colder temperatures.[13]

Concluding Remarks

Minimizing non-specific binding of atractyloside sodium salt is an achievable goal through systematic optimization of your experimental conditions. By understanding the underlying chemical principles and methodically applying the troubleshooting steps outlined in this guide, you can significantly improve the quality and reliability of your data. Remember that the optimal conditions will be specific to your particular experimental system, and empirical testing is key to success.

References

  • Atractyloside - Wikipedia. (n.d.). Retrieved from [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020, December 10). Nicoya Lifesciences. Retrieved from [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). The Biochemistry and Toxicity of Atractyloside: A Review. Therapeutic Drug Monitoring, 22(6), 641-649.
  • Zhang, Y., et al. (2021). Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Frontiers in Pharmacology, 12, 720075.
  • How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. (2023, June 26). Retrieved from [Link]

  • Atractyloside – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Blocking Non-specific Binding in Immunoassays. (2020, July 14). Biocompare.com. Retrieved from [Link]

  • Vogt, R. F., et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 76(1), 163-173.
  • Jia, H., et al. (2024).
  • Obatomi, D. K., & Bach, P. H. (1998). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. Archives of Toxicology, 72(10), 656-663.
  • Remove Non-specific Binding For Great Western Blot images. (2025, June 9). Bitesize Bio. Retrieved from [Link]

  • Effective Blocking Procedures in ELISA Assays. (n.d.). Corning. Retrieved from [Link]

  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019, January 18). MDPI. Retrieved from [Link]

  • Uncovering the Role of Detergents in Protein Solubilization. (2013, March 6). G-Biosciences. Retrieved from [Link]

  • Protein A Intermediate Wash Strategies. (2015, February 6). BioProcess International. Retrieved from [Link]

  • Yukhananov, R., Chimento, D. P., & Marlow, L. A. (2022). Western Blot Processing Optimization: The Perfect Blot. Methods in Molecular Biology, 2349, 65-80.
  • Protocol for effective surface passivation for single-molecule studies of chromatin and topoisomerase II. (2024, December 17). STAR Protocols. Retrieved from [Link]

  • Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18). Phenomenex. Retrieved from [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). Retrieved from [Link]

  • Chandradoss, S. D., et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments, (86), e50549.
  • Does the detergent used to solubilize membrane proteins affects the co-immunoprecipitation? (2016, May 4). ResearchGate. Retrieved from [Link]

  • Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions. (n.d.). Google Patents.
  • An Improved Surface Passivation Method for Single-Molecule Studies. (n.d.). Nature Methods. Retrieved from [Link]

  • Egan, R. W., & Lehninger, A. L. (1974). Solubilization of atractyloside-sensitive ADP (ATP) binding activity of rat liver mitochondria.
  • Probing the Interactions of Carboxy-atractyloside and Atractyloside with the Yeast Mitochondrial ADP/ATP Carrier. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Boulay, F., et al. (1979). An ADP- and atractyloside-binding protein involved in ADP/ATP transport in yeast mitochondria. Isolation and amino acid composition. FEBS Letters, 98(1), 161-164.

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Validation & Comparative

A Comparative Guide to Cyclosporin A Inhibition of Atractyloside-Induced mPTP Opening

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Mitochondrial Permeability Transition Pore (mPTP): A Critical Regulator of Cell Fate

The mitochondrion, traditionally known as the cellular powerhouse, also plays a central role in orchestrating cell death pathways.[1][2] A key event in this process is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[2][3] Under physiological conditions, the mPTP is involved in transient signaling events. However, under pathological conditions such as ischemia/reperfusion injury, neurodegenerative diseases, and some cancers, its prolonged opening can be catastrophic.[1][3]

Sustained mPTP activation leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately culminating in cell death.[2][4] The precise molecular identity of the mPTP is still a subject of intense research, but key regulatory components have been identified, including Cyclophilin D (CypD) in the matrix and the Adenine Nucleotide Translocase (ANT) in the inner mitochondrial membrane.[2][5]

Key Molecular Players: Inducers and Inhibitors of the mPTP

Atractyloside (ATR): The Inducer

Atractyloside is a potent natural toxin that serves as a classical inducer of the mPTP.[6] Its primary mechanism of action involves binding to the Adenine Nucleotide Translocase (ANT) from the cytosolic side.[7] The ANT is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. ATR locks the ANT in its "c" conformation (cytosol-facing), which is thought to promote the conformational changes that lead to pore formation.[5][7][8] This action effectively sensitizes the mPTP to opening, particularly in the presence of other stimuli like calcium (Ca²⁺).[9]

Cyclosporin A (CsA): The Prototypical Inhibitor

Cyclosporin A is a well-known immunosuppressant that also potently inhibits mPTP opening.[10][11][12] Its inhibitory effect is not due to its immunosuppressive properties but rather its ability to bind with high affinity to Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix. The binding of CsA to CypD prevents the interaction of CypD with its targets within the mPTP complex, believed to include the ANT and potentially the F-ATP synthase.[3][8] This sequestration of CypD desensitizes the pore to Ca²⁺ and other inducers like ATR, thus preventing its opening.

Comparative Analysis of mPTP Inhibitors

While CsA is the gold-standard inhibitor for laboratory research, its clinical utility as a cytoprotective agent is hampered by its immunosuppressive activity. This has led to the development and study of non-immunosuppressive analogs.

InhibitorMechanism of ActionKey AdvantagesKey Disadvantages
Cyclosporin A (CsA) Binds to Cyclophilin D (CypD), preventing its interaction with mPTP components.Potent and well-characterized inhibitor.Potent immunosuppressant, limiting its systemic use for cytoprotection.
NIM811 A non-immunosuppressive analog of CsA that also binds to CypD to inhibit the mPTP.[4][13][14]Potent mPTP inhibition without the immunosuppressive side effects of CsA.[4][13]Still under investigation for various clinical applications.
FK506 (Tacrolimus) An immunosuppressant that inhibits calcineurin but does not bind to CypD or inhibit the mPTP.[15]Useful as a negative control in experiments to distinguish between mPTP inhibition and calcineurin inhibition.Not an mPTP inhibitor.
Bongkrekic Acid (BKA) Binds to the ANT from the matrix side, locking it in the "m" conformation, which inhibits mPTP opening.[9]Provides a different mechanism of ANT-targeted inhibition compared to ATR.Highly toxic.

Experimental Assessment of mPTP Opening

The functional state of the mPTP is typically assessed in isolated mitochondria using two primary assays: the Calcium Retention Capacity (CRC) assay and the mitochondrial swelling assay.

Signaling Pathway of mPTP Regulation

The following diagram illustrates the interplay between the key molecules involved in mPTP regulation.

mPTP_Pathway cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_cytosol Cytosol CypD Cyclophilin D (CypD) ANT Adenine Nucleotide Translocase (ANT) CypD->ANT Promotes opening CaM Ca²⁺ CaM->CypD Activates CaM->ANT Sensitizes mPTP mPTP (Open State) ANT->mPTP Forms/Regulates Pore Membrane_Depolarization ΔΨm Collapse mPTP->Membrane_Depolarization Mitochondrial_Swelling Swelling mPTP->Mitochondrial_Swelling Cytochrome_C_Release Cytochrome c Release mPTP->Cytochrome_C_Release ATR Atractyloside (ATR) ATR->ANT Binds & Locks in 'c' conformation CsA Cyclosporin A (CsA) CsA->CypD Inhibits

Caption: Signaling pathway of mPTP opening and its inhibition by CsA.

Experimental Workflow: Calcium Retention Capacity (CRC) Assay

The CRC assay is a fluorometric method that measures the ability of mitochondria to sequester Ca²⁺ before the mPTP opens.

CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito 1. Isolate Mitochondria (e.g., from liver tissue) Prep_Buffer 2. Prepare Assay Buffer (KCl-based medium with respiratory substrates) Isolate_Mito->Prep_Buffer Prep_Reagents 3. Prepare Reagents (CaCl₂, CsA/ATR, Calcium Green-5N) Prep_Buffer->Prep_Reagents Add_Mito 4. Add Mitochondria & Calcium Green-5N to cuvette Prep_Reagents->Add_Mito Add_Inhibitor 5. Add Inhibitor (CsA) or Vehicle Add_Mito->Add_Inhibitor Add_Inducer 6. Add Inducer (ATR) (Optional, if not using Ca²⁺ alone) Add_Inhibitor->Add_Inducer Start_Reading 7. Start Fluorescence Reading (Excitation: 506 nm, Emission: 531 nm) Add_Inducer->Start_Reading Add_Ca 8. Add CaCl₂ Pulses (at fixed intervals) Start_Reading->Add_Ca Monitor 9. Monitor Fluorescence (Sharp, sustained increase indicates mPTP opening) Add_Ca->Monitor Calculate_CRC 10. Calculate CRC (Total amount of Ca²⁺ added before pore opening) Monitor->Calculate_CRC Compare 11. Compare CRC values between different conditions Calculate_CRC->Compare

Caption: Experimental workflow for the Calcium Retention Capacity (CRC) assay.

Detailed Experimental Protocol: Calcium Retention Capacity (CRC) Assay

This protocol is adapted for isolated mouse liver mitochondria.

A. Materials and Reagents:

  • Mitochondrial Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Assay Buffer: 125 mM KCl, 10 mM MOPS, 2 mM K₂HPO₄, 10 mM Tris-HCl, 1 mM EGTA, pH 7.2.

  • Respiratory Substrates: 5 mM pyruvate, 5 mM malate.

  • Calcium Indicator: Calcium Green™-5N (e.g., 1 µM final concentration).

  • mPTP Inducer: CaCl₂ solution (e.g., 1 mM stock), Atractyloside (e.g., 5-20 µM final concentration).[6][16]

  • mPTP Inhibitor: Cyclosporin A (e.g., 0.2-1 µM final concentration).[10][11][16][17]

  • Mitochondria: Isolated mitochondria at a final concentration of 0.5 mg/mL.

B. Step-by-Step Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh mouse liver using differential centrifugation.[17][18] Ensure all steps are performed at 4°C. Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

  • Assay Setup: In a fluorometer cuvette with a magnetic stirrer, add the assay buffer, respiratory substrates, and Calcium Green-5N.

  • Mitochondrial Energization: Add the isolated mitochondria (0.5 mg/mL final concentration) to the cuvette and allow them to energize for 2-3 minutes. A stable, low fluorescence baseline should be observed as the mitochondria take up any residual Ca²⁺.

  • Addition of Compounds:

    • For the inhibitor group, add CsA (or other inhibitors) and incubate for 1-2 minutes.

    • For the inducer group, add ATR.

    • For the control group, add the vehicle (e.g., ethanol or DMSO).

  • Calcium Titration: Begin sequential additions of CaCl₂ pulses (e.g., 10-20 nmol per pulse) every 60-90 seconds.

  • Data Acquisition: Monitor the fluorescence of Calcium Green-5N continuously. Each Ca²⁺ addition will cause a transient spike in fluorescence, which should return to baseline as the mitochondria sequester the Ca²⁺.

  • mPTP Opening: The opening of the mPTP is marked by a large, sustained increase in fluorescence, indicating the release of accumulated Ca²⁺ from the mitochondria into the buffer.[18][19]

  • Data Analysis: The CRC is calculated as the total amount of Ca²⁺ (in nmol) added per milligram of mitochondrial protein before the large, irreversible increase in fluorescence.

C. Troubleshooting and Considerations:

  • Low CRC in Control: Mitochondria may be damaged. Ensure gentle homogenization and proper temperature control during isolation.

  • No mPTP Opening: The Ca²⁺ concentration may be too low, or the mitochondrial preparation may be exceptionally robust. Increase the amount of Ca²⁺ per pulse or the total number of pulses.

  • Drifting Baseline: This may indicate mitochondrial damage or instability. Ensure the assay buffer composition is optimal and that the mitochondria are freshly isolated.

Experimental Workflow: Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that accompanies mPTP opening.

Swelling_Workflow cluster_prep_swelling Preparation cluster_assay_swelling Assay Execution cluster_analysis_swelling Data Analysis Isolate_Mito_S 1. Isolate Mitochondria Prep_Buffer_S 2. Prepare Swelling Buffer (e.g., sucrose or KCl-based) Isolate_Mito_S->Prep_Buffer_S Prep_Reagents_S 3. Prepare Reagents (CaCl₂, CsA, ATR) Prep_Buffer_S->Prep_Reagents_S Add_Mito_S 4. Add Mitochondria to cuvette (0.5 mg/mL) Prep_Reagents_S->Add_Mito_S Add_Inhibitor_S 5. Add Inhibitor (CsA) or Vehicle Add_Mito_S->Add_Inhibitor_S Start_Reading_S 6. Start Spectrophotometer Reading (Absorbance at 540 nm) Add_Inhibitor_S->Start_Reading_S Add_Inducer_S 7. Add Inducer (ATR + Ca²⁺) to trigger swelling Start_Reading_S->Add_Inducer_S Monitor_S 8. Monitor Absorbance Decrease (Decrease indicates swelling) Add_Inducer_S->Monitor_S Analyze_Rate 9. Analyze Rate and Extent of Absorbance Decrease Monitor_S->Analyze_Rate Compare_S 10. Compare Swelling Profiles between conditions Analyze_Rate->Compare_S

Caption: Experimental workflow for the mitochondrial swelling assay.

Detailed Experimental Protocol: Mitochondrial Swelling Assay

A. Materials and Reagents:

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4.

  • Respiratory Substrates: 5 mM succinate (in the presence of 2 µM rotenone to inhibit Complex I).

  • mPTP Inducer: CaCl₂ (e.g., 100-200 µM), Atractyloside (e.g., 10-20 µM).[6][16][20]

  • mPTP Inhibitor: Cyclosporin A (e.g., 1 µM).[17]

  • Mitochondria: Isolated mitochondria at a final concentration of 0.5 mg/mL.

B. Step-by-Step Procedure:

  • Mitochondrial Isolation: As described for the CRC assay.

  • Assay Setup: Set a spectrophotometer to read absorbance at 540 nm.[17][21][22] Add the swelling buffer and respiratory substrates to a cuvette.

  • Baseline Reading: Add the isolated mitochondria (0.5 mg/mL final concentration) and obtain a stable baseline absorbance reading for 1-2 minutes.

  • Addition of Compounds:

    • Add CsA (or vehicle) and incubate for 1 minute, observing any change in absorbance.

  • Induction of Swelling: Add the inducer (e.g., a combination of ATR and CaCl₂) to trigger mPTP opening.

  • Data Acquisition: Record the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes).[17] A decrease in absorbance corresponds to an increase in mitochondrial volume (swelling).[17][21]

  • Data Analysis: The rate and extent of the decrease in absorbance are used to quantify mitochondrial swelling. Compare the swelling profiles of control, ATR-treated, and CsA+ATR-treated mitochondria.

Expected Results and Interpretation

  • ATR Treatment: In both assays, mitochondria treated with ATR (in the presence of a Ca²⁺ trigger) will exhibit a significantly reduced CRC and a rapid and extensive swelling compared to controls. This indicates a sensitization of the mPTP.

  • CsA Pre-treatment: Pre-incubation with CsA will significantly increase the CRC in the presence of ATR and Ca²⁺, and will inhibit or greatly reduce the rate and extent of mitochondrial swelling.[11] This demonstrates the protective effect of CsA by inhibiting CypD and desensitizing the mPTP.

  • Comparative Inhibitors: Using NIM811 should yield similar protective effects to CsA, while FK506 should show no inhibition of mPTP opening, confirming that the observed protection is specific to CypD inhibition.

By employing these methodologies and understanding the underlying molecular interactions, researchers can effectively characterize the effects of various compounds on mPTP function, providing valuable insights for drug development and the study of mitochondria-mediated cell death.

References

  • Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D. (2013). Frontiers in Physiology. [Link]

  • The Mitochondrial Phosphate Carrier Interacts with Cyclophilin D and May Play a Key Role in the Permeability Transition. (2005). Journal of Biological Chemistry. [Link]

  • Cyclophilin D regulation of the mitochondrial permeability transition pore. (2015). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. (2018). Journal of Visualized Experiments. [Link]

  • Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients. (2009). Journal of Investigative Dermatology. [Link]

  • Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D. (2013). BioKB. [Link]

  • Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? (2002). Cardiovascular Research. [Link]

  • Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. (2011). Journal of Applied Toxicology. [Link]

  • Cyclosporin A and a non-immunosuppressive derivative (NIM 811) improve survival and mitochondrial myocardial dysfunction in a murine model of severe sepsis by cecal ligation and puncture. (2007). Critical Care Medicine. [Link]

  • Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis. (2019). The Journal of Physiology. [Link]

  • Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. (2018). Journal of Visualized Experiments. [Link]

  • Regulatory roles of ANT, CyP-D, and P i. (2008). ResearchGate. [Link]

  • Protective effects of cyclosporine and its analog NIM-811 in a murine model of hepatic ischemia-reperfusion injury. (2017). ResearchGate. [Link]

  • The Nonimmunosuppressive Cyclosporin Analogs NIM811 and UNIL025 Display Nanomolar Potencies on Permeability Transition in Brain-Derived Mitochondria. (2004). ResearchGate. [Link]

  • Quantification of active mitochondrial permeability transition pores using GNX-4975 inhibitor titrations provides insights into molecular identity. (2016). Biochemical Journal. [Link]

  • Regulation and pharmacology of the mitochondrial permeability transition pore. (2008). Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

  • Isolated Mitochondria Characterization. (2023). protocols.io. [Link]

  • Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. (1988). Semantic Scholar. [Link]

  • Detection of the swelling of mitochondria by a spectrophotometer. As a... (2000). ResearchGate. [Link]

  • ANT-dependent MPTP underlies necrotic myofiber death in muscular dystrophy. (2023). Science Signaling. [Link]

  • A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. (2020). Journal of Molecular and Cellular Cardiology. [Link]

  • Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? (2002). PubMed. [Link]

  • Inhibition of the mPTP and Lipid Peroxidation Is Additively Protective Against I/R Injury. (2024). JACC: Basic to Translational Science. [Link]

  • Membrane permeability transition induced by atractyloside on mitoplasts... (2005). ResearchGate. [Link]

  • Mitochondrial MPTP: A Novel Target of Ethnomedicine for Stroke Treatment by Apoptosis Inhibition. (2020). Frontiers in Pharmacology. [Link]

  • Comparison of Two MPTP Doses on Mouse Behaviors and Pathologies. (2025). ResearchGate. [Link]

  • Genetic deletion of the Ant family and Ppif completely inhibits MPTP... (2020). ResearchGate. [Link]

  • Light scattering assay for mitochondrial swelling. Mitochondria scatter... (2020). ResearchGate. [Link]

  • Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. (2017). BMG Labtech. [Link]

  • Determination of the Calcium Retention Capacity of Isolated Mitochondria. (2025). JoVE. [Link]

  • Effect of lycopene (LP) on mitochondrial permeability transition pore... (2020). ResearchGate. [Link]

  • Mitochondrial Calcium Retention in SH-SY5Y Ce. (2017). JoVE. [Link]

  • Inhibition of mitochondrial permeability transition pores by cyclosporine A improves cytochrome C oxidase function and increases rate of ATP synthesis in failing cardiomyocytes. (2005). PubMed. [Link]

  • Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure. (2006). Journal of Cardiovascular Pharmacology and Therapeutics. [Link]

  • Cyclosporin A protects against Lead neurotoxicity through inhibiting mitochondrial permeability transition pore opening in nerve cells. (2016). PubMed. [Link]

  • Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. (2019). International Journal of Molecular Sciences. [Link]

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A Researcher's Guide to the Isoform Specificity of Atractyloside Sodium Salt for Adenine Nucleotide Translocases

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For researchers in cellular metabolism, mitochondrial biology, and drug development, the Adenine Nucleotide Translocase (ANT) represents a critical target. As the gatekeeper for ADP/ATP exchange across the inner mitochondrial membrane, its function is paramount to cellular energy homeostasis. Atractyloside (ATR) and its sodium salt, along with its more potent analog carboxyatractyloside (CATR), are classical inhibitors of this process, widely used to probe mitochondrial function. However, a critical question for precise experimental design is the specificity of these inhibitors for the four human ANT isoforms: ANT1, ANT2, ANT3, and ANT4. This guide provides an in-depth comparison of atractyloside sodium salt's known interactions with these isoforms, supported by experimental data and detailed protocols to empower researchers to validate these findings in their own systems.

The Landscape of Human ANT Isoforms: More Than Just Transporters

The four human ANT isoforms, encoded by distinct genes, exhibit tissue-specific expression patterns and, crucially, divergent roles in cell fate, particularly in apoptosis.[1] Understanding these differences is fundamental to interpreting the effects of any ANT inhibitor.

  • ANT1 (SLC25A4): Predominantly found in terminally differentiated, high-energy-demand tissues like the heart and skeletal muscle.[2] It is often considered a pro-apoptotic protein.[1]

  • ANT2 (SLC25A5): Enriched in proliferating cells and tissues.[2] In contrast to ANT1, it is generally viewed as anti-apoptotic, making it a potential target in cancer research.[1]

  • ANT3 (SLC25A6): Ubiquitously expressed at low levels in most tissues and is considered pro-apoptotic.[2]

  • ANT4 (SLC25A31): Its expression is primarily restricted to the testis, with some presence in the brain and liver.[2]

The high degree of sequence homology between ANT1, ANT2, and ANT3 (approximately 90% amino acid identity) presents a significant challenge for developing isoform-selective inhibitors.[1] ANT4 is more divergent, with about 70% identity to the other isoforms, offering a more distinct structural basis for targeted inhibitor design.[1] This underlying similarity is the primary reason that atractyloside has long been considered a pan-ANT inhibitor , affecting all isoforms.

Atractyloside: A Pan-Inhibitor with Emerging Nuances

Atractyloside, a toxic glycoside, functions by binding to the ANT from the cytoplasmic side of the inner mitochondrial membrane.[2][3] This action locks the transporter in its "c-state" (cytoplasmic-facing conformation), physically obstructing the binding and translocation of ADP and ATP.[2] While generally effective against all isoforms, recent evidence suggests that the inhibitory profile may not be entirely uniform.

Comparative Efficacy: What the Data Suggests

Direct, head-to-head comparisons of atractyloside's binding affinity or inhibitory concentration (IC50) across all four purified human ANT isoforms are not yet available in a single comprehensive study. However, by synthesizing findings from multiple sources, a more nuanced picture emerges.

One study involving the ectopic expression of human ANT3 demonstrated that its binding affinities for atractyloside and bongkrekic acid were similar to those observed in bovine heart mitochondria, which predominantly express ANT1.[4] This suggests that atractyloside likely exhibits comparable high affinity for both ANT1 and ANT3 .

More compelling evidence for differential effects comes from a study on reconstituted human ANT isoforms. Researchers found that carboxyatractyloside (a more potent atractyloside analog) inhibited the transport of ATP, dATP, and dCTP in proteoliposomes containing ANT2, but not in those containing ANT1 or ANT3.[5] This striking difference points to a significant functional divergence in how these isoforms interact with CATR, and likely ATR, which could be exploited for experimental design.

Further support for isoform-differentiated roles and inhibitor responses comes from studies on brown-fat mitochondria. These studies propose a model where ANT1 mediates basal proton leak, which is sensitive to CATR, while ANT2 is responsible for fatty-acid-induced uncoupling, a process less affected by the inhibitor in this specific tissue.[6][7]

Inhibitor ANT1 ANT2 ANT3 ANT4 General Classification
Atractyloside (ATR) / Carboxyatractyloside (CATR) High affinity, but may not inhibit all transport functions[5]High affinity, inhibits nucleotide transport[5]High affinity, but may not inhibit all transport functions[5]Inhibition confirmed, but quantitative comparison lacking[1]Generally Pan-Inhibitor, with emerging evidence of functional selectivity
Bongkrekic Acid (BKA) High affinity[4]High affinity[8]High affinity[4]High affinityPan-Inhibitor
[2,2′-methanediylbis(4-nitrophenol)] (MDBNP) IC50: 5.8 µM[1]IC50: 4.1 µM[1]IC50: 5.1 µM[1]IC50: 1.4 µM[1]Moderately ANT4-Selective

Table 1: Comparative overview of major ANT inhibitors. Note the emerging functional distinctions for CATR and the moderate selectivity of the novel inhibitor MDBNP for ANT4.

The development of novel, moderately ANT4-selective inhibitors like MDBNP underscores the feasibility of targeting unique structural features of individual isoforms.[1] The discovery of such compounds was made possible by the very experimental systems that can be used to definitively characterize the specificity of atractyloside.

Experimental Workflows for Determining Isoform Specificity

To move beyond inference and establish definitive, quantitative data on the specificity of atractyloside sodium salt, researchers can employ established, robust methodologies. The following section details the protocols for expressing each human ANT isoform and subsequently assaying their inhibition by atractyloside.

Diagram of the Overall Experimental Workflow

G cluster_0 Part 1: Isoform Expression cluster_1 Part 2: Functional Assay a Clone Human ANT1, ANT2, ANT3, & ANT4 into Expression Vector b Transform Yeast (S. cerevisiae) Strain (endogenous ANT deleted) a->b c Select & Grow Yeast Cultures b->c d Isolate Mitochondria from each strain c->d e Reconstitute Purified ANT into Proteoliposomes d->e Mitochondria expressing single human ANT isoform f Load Proteoliposomes with Radiolabeled ADP (e.g., [14C]ADP) e->f g Initiate ADP/ATP Exchange Assay f->g h Measure Transport Inhibition across a range of Atractyloside concentrations g->h i Calculate IC50 Values for each ANT Isoform h->i

Caption: Workflow for determining atractyloside specificity for ANT isoforms.

Part 1: Expression of Human ANT Isoforms in a Yeast System

This protocol is adapted from methodologies that have been successfully used to express and functionally characterize all four human ANT isoforms.[1] The core principle is to use a host organism, like the yeast Saccharomyces cerevisiae, that has had its own endogenous ANT genes deleted, and then introduce a single human ANT isoform for expression.

Rationale: This "clean background" system ensures that any measured ADP/ATP transport activity is solely attributable to the specific human ANT isoform being studied.

Step-by-Step Protocol:

  • Vector Construction: Subclone the full-length cDNA for human SLC25A4 (ANT1), SLC25A5 (ANT2), SLC25A6 (ANT3), and SLC25A31 (ANT4) into a suitable yeast expression vector (e.g., pYES2).

  • Yeast Strain: Utilize a S. cerevisiae strain in which the endogenous ANT genes (e.g., AAC1, AAC2, AAC3) have been knocked out. This is crucial for eliminating background transport activity.

  • Transformation: Transform the yeast strain with the respective human ANT-containing plasmids. Select for successful transformants using an appropriate auxotrophic marker.

  • Culture and Induction: Grow the yeast cultures in a selective medium. Induce the expression of the human ANT isoform by switching to a medium containing galactose (if using a GAL1 promoter in the expression vector).

  • Mitochondrial Isolation: Harvest the yeast cells and isolate mitochondria using standard procedures involving enzymatic digestion of the cell wall (e.g., with zymolyase) followed by differential centrifugation. The resulting mitochondrial preparations will be enriched with a single human ANT isoform.

Part 2: Reconstituted Proteoliposome Transport Assay

With mitochondria containing a single ANT isoform, the next step is to measure the transport activity and its inhibition by atractyloside. A reconstituted proteoliposome system offers a controlled environment for these measurements.[9]

Rationale: Reconstituting the transporter into artificial lipid vesicles (proteoliposomes) isolates it from other mitochondrial proteins, ensuring that the measured transport and its inhibition are direct effects on the ANT isoform itself.

Step-by-Step Protocol:

  • Solubilization: Solubilize the isolated yeast mitochondria with a mild non-ionic detergent (e.g., Triton X-100) to extract the membrane proteins, including the expressed human ANT.

  • Purification (Optional but Recommended): For the highest quality data, the human ANT isoform can be purified from the solubilized mitochondrial extract using chromatography (e.g., hydroxyapatite).

  • Reconstitution: Mix the solubilized/purified ANT with a lipid mixture (e.g., phosphatidylcholine and cardiolipin) in the presence of detergent. Remove the detergent slowly (e.g., by dialysis or with Bio-Beads), which will lead to the formation of proteoliposomes with the ANT protein embedded in the membrane.

  • Loading: Load the proteoliposomes with a high concentration of unlabeled ADP or ATP by sonication or freeze-thaw cycles. Remove external nucleotides by passing the proteoliposomes through a size-exclusion column.

  • Transport Assay:

    • Initiate the transport reaction by adding a radiolabeled substrate (e.g., [¹⁴C]ADP or [³³P]ATP) to the outside of the proteoliposomes.

    • The assay measures the exchange of internal (unlabeled) nucleotide for external (radiolabeled) nucleotide.

    • To determine the IC50 of atractyloside, set up parallel reactions where the proteoliposomes are pre-incubated with a range of concentrations of atractyloside sodium salt before the addition of the radiolabeled substrate.

  • Data Collection and Analysis:

    • At various time points, stop the reaction by adding a potent inhibitor like CATR and rapidly filtering the proteoliposomes to separate them from the assay buffer containing the free radiolabel.

    • Quantify the amount of radioactivity taken up by the proteoliposomes using liquid scintillation counting.

    • Plot the initial rate of transport against the concentration of atractyloside. Fit the data to a dose-response curve to calculate the IC50 value for each isoform.

Diagram of the ANT Inhibition Mechanism

Caption: Atractyloside binds to the c-state of ANT, blocking ADP/ATP exchange.

Conclusion and Future Directions

While atractyloside sodium salt is an invaluable tool for studying mitochondrial bioenergetics, researchers should proceed with the understanding that it is largely a pan-ANT inhibitor. However, the assumption of identical effects across all isoforms is not fully supported and may mask important biological distinctions. The emerging evidence of functional selectivity, particularly the differential inhibition of nucleotide transport in ANT1/3 versus ANT2, warrants further investigation.

The experimental frameworks provided in this guide offer a clear and validated path for any laboratory to quantitatively determine the isoform-specific inhibitory profile of atractyloside or any other potential ANT modulator. Such data will not only lead to more precise interpretations of experimental results but will also be crucial for the development of next-generation, isoform-selective inhibitors for therapeutic applications, from oncology to metabolic diseases.

References

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  • Lee, H. C., et al. (2015). Identification of adenine nucleotide translocase 4 inhibitors by molecular docking. J Biomol Screen, 20(10), 1269-77. Available from: [Link]

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  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochem J, 399(3), 405-14. Available from: [Link]

  • Perdiz, D., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Int J Mol Sci, 22(5), 2689. Available from: [Link]

  • Vignais, P. V., et al. (1970). 35S-Atractyloside binding affinity to the inner mitochondrial membrane. FEBS Lett, 8(6), 328-332. Available from: [Link]

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  • Brustovetsky, N., & Klingenberg, M. (1998). Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore. FEBS Lett, 424(3), 148-52. Available from: [Link]

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  • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochem J, 399(3), 405-14. Available from: [Link]

  • Brustovetsky, N., & Klingenberg, M. (1998). Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability. PublicationsList.org. Available from: [Link]

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A Researcher's Guide to Differentiating Apoptotic vs. Necrotic Cell Death Induced by Atractyloside Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for distinguishing between apoptotic and necrotic cell death induced by the mitochondrial toxin, atractyloside (ATR). We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation to ensure the scientific integrity of your findings.

The Dual Nature of Atractyloside-Induced Cell Death

Atractyloside, a potent inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), disrupts cellular energy homeostasis by blocking the exchange of ADP and ATP across the inner mitochondrial membrane.[1][2] This disruption is a critical stressor that can trigger the mitochondrial permeability transition pore (mPTP), a key event in both apoptotic and necrotic cell death pathways.[3][4][5] The specific cell death modality that predominates is often dependent on the concentration of ATR and the metabolic state of the cell.

  • At lower concentrations , ATR may induce a controlled, energy-dependent form of programmed cell death known as apoptosis . This pathway is characterized by the activation of a cascade of enzymes called caspases, leading to systematic cell dismantling with features like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, all while maintaining plasma membrane integrity in the early stages.[6][7]

  • At higher concentrations , the severe and rapid depletion of ATP prevents the cell from executing the orderly process of apoptosis.[5] Instead, the cell undergoes necrosis , a passive and uncontrolled form of cell death. Necrosis is characterized by cell swelling, loss of plasma membrane integrity, and the release of intracellular contents, which can trigger an inflammatory response.[8][9]

Distinguishing between these two pathways is crucial, as they have vastly different physiological consequences. A combination of several analytical techniques is required for an accurate characterization of the cell death type.[10]

Core Experimental Workflow for Differentiating Cell Death Pathways

G cluster_0 Initial Treatment cluster_1 Primary Assessment: Membrane Integrity cluster_2 Apoptosis-Specific Assays cluster_3 Data Synthesis & Interpretation start Treat Cells with Atractyloside (Dose-Response & Time-Course) annexin_pi Annexin V / PI Staining (Flow Cytometry) start->annexin_pi ldh LDH Release Assay (Spectrophotometry) start->ldh caspase Caspase-3/7 Activity (Luminescence/Fluorometry) start->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) start->tunel conclusion Characterize Cell Death: Apoptosis, Necrosis, or Secondary Necrosis annexin_pi->conclusion Early vs. Late Apoptosis/ Necrosis ldh->conclusion Membrane Rupture caspase->conclusion Executioner Caspase Activation tunel->conclusion DNA Fragmentation

Caption: Experimental workflow for differentiating cell death modalities.

Data Interpretation: Expected Outcomes for Apoptosis vs. Necrosis

This table summarizes the expected results from the core assays for each type of cell death. It's important to note that late-stage apoptotic cells may exhibit characteristics of necrosis (secondary necrosis), making time-course experiments essential.[10][11]

AssayApoptosisNecrosisPrinciple
Annexin V / PI Staining Annexin V Positive / PI Negative (Early)Annexin V Positive / PI Positive (Late)Annexin V Positive / PI PositiveAnnexin V detects phosphatidylserine (PS) externalization, an early apoptotic event. Propidium Iodide (PI) only enters cells with compromised plasma membranes.[12]
Caspase-3/7 Activity Increased ActivityNo Significant IncreaseCaspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[13][14]
TUNEL Assay Positive StainingVariable/Negative StainingThe TUNEL assay detects the extensive DNA fragmentation that is a hallmark of apoptosis.[15][16] While some DNA degradation occurs in necrosis, it is typically less structured.[17]
LDH Release Assay Low Release (Early)High Release (Late)High ReleaseLactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium only upon loss of plasma membrane integrity, a key feature of necrosis.[18][19]

Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This is the cornerstone assay for distinguishing between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: Healthy cells are Annexin V and PI negative. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V, but their membranes are still intact and exclude PI. Late apoptotic and necrotic cells have permeable membranes and will stain positive for both Annexin V and PI.[12]

Step-by-Step Protocol:

  • Cell Preparation: Induce cell death by treating cells with various concentrations of atractyloside for desired time points. Include an untreated control.

  • Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle, non-enzymatic method like scraping or using EDTA to avoid membrane damage. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold 1X PBS, centrifuging after each wash.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[21] Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[20]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21] Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.

Caspase-3/7 Activity Assay

This assay directly measures the activity of the key executioner caspases involved in apoptosis.

Principle: This assay uses a synthetic substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (a chromophore, fluorophore, or aminoluciferin).[13] Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a measurable signal proportional to enzyme activity.[14]

Step-by-Step Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Plating: Seed cells in a 96-well plate (white-walled for luminescence) and treat with atractyloside.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

TUNEL (TdT-mediated dUTP Nick-End Labeling) Assay

This method is used to detect the DNA fragmentation characteristic of apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate fluorescently-labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[15][16] These labeled nicks can then be visualized by fluorescence microscopy or quantified by flow cytometry.[22]

Step-by-Step Protocol (for Microscopy):

  • Sample Preparation: Grow and treat cells on coverslips.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[23]

  • Permeabilization: Wash the fixed cells and then incubate with a permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes on ice.[15][23] This step is critical for allowing the TdT enzyme to access the nucleus.

  • Labeling Reaction: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[23]

  • Washing: Stop the reaction and wash the cells thoroughly with PBS.

  • Counterstaining & Mounting: Counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslip onto a microscope slide.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies necrosis by measuring the loss of plasma membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage or cell lysis.[19][24] The activity of LDH in the supernatant is measured through a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[18][25] The amount of color formation is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Culture: Plate cells in a 96-well plate and treat with atractyloside. Include appropriate controls:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells lysed with a provided lysis solution (e.g., Triton X-100) to determine 100% LDH release.[25]

    • Background Control: Medium only.

  • Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes.[25] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.

  • Reaction: Add the LDH reaction mix to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[24]

  • Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[18][19]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Signaling Pathway Overview

The decision between apoptosis and necrosis following ATR treatment hinges on the integrity and function of the mitochondria.

G cluster_0 Atractyloside (ATR) Treatment cluster_1 Mitochondrial Insult cluster_2 Cellular Fate ATR Atractyloside ANT Inhibits ANT ATR->ANT MPT Induces mPTP Opening ANT->MPT Promotes ATP_depletion Severe ATP Depletion ANT->ATP_depletion Causes MPT->ATP_depletion High ATR (Massive Opening) CytoC Cytochrome c Release MPT->CytoC Low/Moderate ATR Necrosis Necrosis ATP_depletion->Necrosis Energy Crisis Membrane Rupture Apoptosis Apoptosis CytoC->Apoptosis Activates Caspases

Caption: ATR-induced cell death pathways.

References

  • Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Cell Biology, 85, 261–294. Retrieved from [Link]

  • Le-Quoc, K., & Le-Quoc, D. (1999). Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/P i carrier. The Journal of Biological Chemistry, 274(24), 17015–17020. Retrieved from [Link]

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  • Bio-Techne. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

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  • Gámez-Ganuza, M., & González-Reyes, A. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. STAR Protocols, 3(1), 101099. Retrieved from [Link]

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  • Wang, Y., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 578635. Retrieved from [Link]

  • Boster Bio. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • Darzynkiewicz, Z. (n.d.). Apoptosis vs Necrosis. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Al-Oqail, M. M., Al-Sheddi, E. S., & Siddiqui, M. A. (2016). The cytotoxic, genotoxic and mitotoxic effects of Atractylis gummifera extract in vitro. Saudi Pharmaceutical Journal, 24(5), 589–595. Retrieved from [Link]

  • AMBOSS. (2020, September 23). Necrosis vs. Apoptosis: Cell Death. Retrieved from [Link]

  • Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 8(11), 1805. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.